Dhodh-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25F4N3O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1 |
InChI Key |
JGGJFEOIKVIQJV-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Dhodh-IN-20: A Potent Inhibitor of Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Dhodh-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Its role in cellular metabolism has positioned it as a compound of significant interest for therapeutic development, particularly in the context of acute myelogenous leukemia (AML).[1] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols for this compound.
Chemical Profile of this compound
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Molecular Formula | C24H25F4N3O3 |
| Molecular Weight | 479.47 g/mol |
| CAS Number | 2639835-02-0 |
Chemical Structure:
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the enzymatic activity of dihydroorotate dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.
By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation and inducing differentiation in rapidly dividing cells, such as those found in AML.
Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.
Caption: The de novo pyrimidine biosynthesis pathway and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of DHODH inhibitors are crucial for reproducible research. While specific protocols for this compound are proprietary, the following represents a general workflow for characterizing a novel DHODH inhibitor.
General Workflow for DHODH Inhibitor Characterization
Caption: A generalized experimental workflow for the characterization of a DHODH inhibitor.
Key Experimental Methodologies
1. DHODH Enzyme Inhibition Assay (DCIP Assay):
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
-
Reagents: Recombinant human DHODH, dihydroorotate (substrate), decylubiquinone (electron acceptor), DCIP, reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Procedure:
-
Add reaction buffer, DHODH enzyme, and varying concentrations of this compound to a 96-well plate.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate and decylubiquinone.
-
Immediately after, add DCIP.
-
Measure the decrease in absorbance at 600 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Proliferation Assay (MTS Assay):
This colorimetric assay assesses the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell proliferation.
-
Reagents: AML cell line (e.g., HL-60, MV4-11), cell culture medium (e.g., RPMI-1640 with 10% FBS), this compound, MTS reagent.
-
Procedure:
-
Seed AML cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
3. Flow Cytometry for Differentiation Markers:
This technique is used to quantify the expression of cell surface markers indicative of myeloid differentiation (e.g., CD11b).
-
Reagents: AML cells, this compound, fluorescently labeled antibodies against differentiation markers (e.g., PE-conjugated anti-CD11b), FACS buffer (PBS with 1% BSA).
-
Procedure:
-
Treat AML cells with this compound for an appropriate duration (e.g., 5-7 days).
-
Harvest the cells and wash with FACS buffer.
-
Incubate the cells with the fluorescently labeled antibody on ice in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation marker.
-
Quantitative Data Summary
While extensive quantitative data for this compound is not yet publicly available, the following table provides a template for summarizing key parameters for a DHODH inhibitor.
| Parameter | Cell Line | Value | Reference |
| DHODH IC50 | - | Data Not Available | - |
| Cellular GI50 | AML Cell Line 1 | Data Not Available | - |
| Cellular GI50 | AML Cell Line 2 | Data Not Available | - |
| Induction of Differentiation (EC50) | AML Cell Line 1 | Data Not Available | - |
This document serves as a foundational guide to this compound. As research progresses, further data on its efficacy, selectivity, and pharmacokinetic properties will become available, providing a more complete picture of its therapeutic potential.
References
Dhodh-IN-20 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dhodh-IN-20, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). The information is curated for professionals in research and drug development, with a focus on its biochemical properties, mechanism of action, and potential therapeutic applications.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below, providing essential information for experimental design and compound handling.
| Parameter | Value | Reference |
| CAS Number | 2639835-02-0 | [1][2][3][4] |
| Molecular Weight | 479.47 g/mol | [1][3][4] |
| Molecular Formula | C24H25F4N3O3 | [1][3][4] |
Mechanism of Action and Scientific Background
This compound is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] DHODH is an iron-containing, flavin-dependent enzyme located on the inner mitochondrial membrane.[2][3][6] It catalyzes the fourth committed step in the synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[6][7][8][9] This pathway is essential for the production of uridine and cytidine, which are necessary for DNA and RNA synthesis.
Rapidly proliferating cells, such as those found in tumors and activated immune cells, have a high demand for nucleotides to support their growth. By inhibiting DHODH, this compound disrupts the pyrimidine supply, leading to a reduction in DNA and RNA synthesis and subsequent inhibition of cell growth.[7] This mechanism of action underlies its potential as a therapeutic agent in diseases characterized by excessive cell proliferation, such as acute myelogenous leukemia (AML) and other cancers.[1][2][3][4][5]
Therapeutic Potential
The primary therapeutic application of this compound currently under investigation is in the treatment of acute myelogenous leukemia (AML).[1][2][3][4] The dependence of AML cells on de novo pyrimidine synthesis makes them particularly vulnerable to DHODH inhibition. Beyond oncology, DHODH inhibitors have been explored for the treatment of autoimmune disorders due to their ability to suppress the proliferation of immune cells.[7] Furthermore, research suggests that DHODH inhibition can upregulate antigen presentation in cancer cells, potentially enhancing the efficacy of immune checkpoint blockade therapies.[10]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, the following outlines a general methodology for assessing the activity of DHODH inhibitors, based on established practices in the field.
In Vitro DHODH Inhibition Assay:
The inhibitory activity of a compound against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), by the enzymatic reaction.
-
Principle: The DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of a chromogenic substrate. The rate of color change is proportional to the enzyme activity.
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., Tris-HCl with detergents)
-
Test compound (this compound)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the DHODH enzyme and dihydroorotate.
-
Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value of the test compound.
-
Visualized Signaling Pathways and Workflows
To further elucidate the mechanism and context of this compound's function, the following diagrams are provided.
Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.
Caption: Cellular consequences of DHODH inhibition by this compound in the context of cancer therapy.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 2639835-02-0|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. glpbio.com [glpbio.com]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Dhodh-IN-20: A Potent DHODH Inhibitor for Acute Myelogenous Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dhodh-IN-20 is a novel biaryl compound identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Its discovery presents a promising therapeutic avenue for diseases characterized by rapid cell proliferation, such as acute myelogenous leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and related compounds, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to DHODH as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which are fundamental for cell proliferation. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells, including those in acute myelogenous leukemia (AML), are highly dependent on the de novo pathway to meet their high demand for nucleotides. This dependency makes DHODH a compelling target for anticancer therapy.
Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and cellular differentiation.[2][3][4][5] Small molecule inhibitors of DHODH have demonstrated significant antiproliferative activity against various cancer cell lines, particularly AML cells.[2][3]
Discovery of this compound
This compound is part of a series of biaryl compounds identified as potent DHODH inhibitors with potential applications in treating cancer and autoimmune diseases, with a particular focus on AML.[1][2] The discovery was highlighted in a patent application by Janssen Biotech Inc.[2] These compounds were developed to target the enzymatic activity of DHODH, thereby inhibiting the proliferation of cancer cells.
Quantitative Biological Data
The inhibitory activity of this compound and related compounds was evaluated using both an in vitro DHODH enzymatic assay and a cell-based assay using the MOLM-13 human acute myeloid leukemia cell line.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | DHODH IC50 (nM) | MOLM-13 IC50 (nM) |
| This compound | 0.396 | 0.2 |
| Brequinar | 10 | Not specified |
| Teriflunomide | Not specified | Not specified |
| Leflunomide | 98,000 | Not specified |
| A77-1726 | 1,100 | Not specified |
Data for Brequinar, Leflunomide, and A77-1726 are for the human enzyme and are provided for comparison.[6][7]
Experimental Protocols
General Synthesis of Biaryl DHODH Inhibitors
While the specific synthesis route for this compound is proprietary, the general synthesis of biaryl compounds of this class typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), the aryl boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Solvent: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
In Vitro DHODH Enzymatic Inhibition Assay
The inhibitory activity of the compounds against human DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye.
-
Reagents:
-
Recombinant human DHODH enzyme.
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Dihydroorotate (DHO), the substrate.
-
Decylubiquinone, the electron acceptor.
-
2,6-dichloroindophenol (DCIP), a colorimetric indicator.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
MOLM-13 Cell Proliferation Assay
The antiproliferative activity of the compounds on AML cells can be assessed using a cell viability assay such as the MTT or CellTiter-Glo® assay.
-
Cell Culture: Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Seed the MOLM-13 cells in a 96-well plate at a suitable density (e.g., 5,000 to 10,000 cells per well).
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) and measure the absorbance at 570 nm.
-
For a CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of DHODH and a general workflow for the discovery and evaluation of DHODH inhibitors like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alexslemonade.org [alexslemonade.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhodh-IN-20: A Technical Guide to a Potent DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-20 is a potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located in the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2][3] By targeting this enzyme, this compound disrupts the production of pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells. This mechanism of action makes this compound a compound of significant interest for research in oncology, particularly for hematological malignancies such as acute myelogenous leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and the experimental protocols relevant to its study.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅F₄N₃O₃ | [2] |
| Molecular Weight | 479.47 g/mol | [2] |
| CAS Number | 2639835-02-0 | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | N/A |
| Melting Point | Not reported | N/A |
| pKa | Not reported | N/A |
Note: Data for solubility, melting point, and pKa for this compound are not publicly available at the time of this writing. Researchers should determine these properties experimentally.
Biological Activity and Mechanism of Action
This compound exerts its biological effect by inhibiting the enzymatic activity of DHODH. This inhibition depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth.[1][2]
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the impact of its inhibition by this compound.
Quantitative Biological Activity
While specific IC₅₀ or Kᵢ values for this compound are not yet published in peer-reviewed literature, it is described as a "potent inhibitor" of DHODH.[1][2] For context, other reported DHODH inhibitors show IC₅₀ values in the low nanomolar to micromolar range.[4][5] Researchers are encouraged to determine the specific inhibitory concentration of this compound for their experimental systems.
| Parameter | Value | Reference |
| Target | Dihydroorotate Dehydrogenase (DHODH) | [2] |
| IC₅₀ | Not reported | N/A |
| Kᵢ | Not reported | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of this compound. Below are standard methodologies for key experiments.
DHODH Inhibition Assay (Enzymatic Assay)
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against DHODH.
Methodology:
-
Reagents:
-
Recombinant human DHODH enzyme.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Substrate: Dihydroorotate.
-
Electron Acceptor: e.g., 2,6-dichloroindophenol (DCIP) or Coenzyme Q.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor and a fixed concentration of recombinant DHODH enzyme.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a mixture of dihydroorotate and the electron acceptor.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) using a plate reader.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., AML cell lines like HL-60 or MOLM-13) in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere (for adherent cells), treat them with a range of concentrations of this compound. Include a DMSO-treated control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as MTT, MTS, or a cell counting assay.
-
Measure the absorbance or fluorescence according to the chosen viability assay.
-
Calculate the percentage of cell growth inhibition relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. The primary reference mentions it as "Compound 133" within a series of biaryl compounds.[2] Researchers interested in its synthesis would likely need to devise a synthetic route based on analogous structures or obtain it from a commercial supplier. A general logical workflow for the synthesis and characterization of such a small molecule is outlined below.
Conclusion
This compound is a promising DHODH inhibitor with potential applications in cancer research, particularly for AML. While its fundamental chemical identity is known, a comprehensive public dataset of its physicochemical and detailed biological properties is still emerging. The experimental protocols provided in this guide offer a starting point for researchers to further characterize and evaluate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhodh-IN-20: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available information regarding the solubility of Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited publicly available quantitative solubility data for this specific compound, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of small-molecule inhibitors like this compound in various solvents, including the commonly used dimethyl sulfoxide (DMSO).
Introduction to this compound
This compound (CAS No. 2639835-02-0) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of nucleotides necessary for DNA and RNA replication, making DHODH a significant target in the development of therapeutics for diseases characterized by rapid cell proliferation, such as acute myelogenous leukemia.[1][2] this compound is an iron-containing flavin-dependent enzyme located in the inner membrane of mitochondria.[1][2] Its molecular formula is C24H25F4N3O3, with a molecular weight of 479.47 g/mol .[1]
Solubility Data
As of the latest available information, specific quantitative solubility data for this compound in DMSO or other common organic solvents has not been published in the public domain. The safety data sheet for this compound indicates that its water solubility is not available. To facilitate research and development, this guide provides a general protocol for determining the solubility of this and similar compounds.
Table 1: Solubility of this compound (Data Not Publicly Available)
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Method |
| DMSO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Water | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Determining Small Molecule Solubility
The following is a generalized protocol for determining the solubility of a small molecule inhibitor like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved compound.
Materials:
-
This compound (or other small molecule inhibitor)
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, Phosphate-Buffered Saline)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Micropipettes and tips
-
Vials (e.g., 1.5 mL or 2 mL)
Methodology:
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is known to be highly soluble, e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
-
Sample Preparation and Analysis:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted supernatant samples by interpolating their peak areas on the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Signaling Pathway
This compound targets the dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a DHODH inhibitor like this compound in a cell-based assay.
Caption: A generalized workflow for determining the in vitro efficacy of this compound.
References
A Researcher's Guide to Dhodh-IN-20: Procurement and Technical Overview
For scientists and researchers in the fields of oncology and drug development, securing access to high-quality, well-characterized research compounds is paramount. Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant tool in the investigation of acute myelogenous leukemia (AML) and other malignancies. This technical guide provides an in-depth overview of this compound, including information on its procurement for research purposes, its mechanism of action, and relevant experimental data.
Where to Purchase this compound
This compound is available from several reputable chemical suppliers specializing in research-grade compounds. Two prominent vendors are:
-
MedchemExpress: A well-established supplier of bioactive molecules, MedchemExpress lists this compound in their catalog. They provide a datasheet with essential information such as the compound's chemical formula (C24H25F4N3O3), molecular weight (479.47), and CAS number (2639835-02-0).[1] They specify that the product is intended for research use only.
-
DC Chemicals: This supplier also offers this compound for research applications. Their product information aligns with that of other vendors, confirming its identity as a DHODH inhibitor with potential for AML research.
When purchasing this compound, researchers should ensure they are obtaining it from a legitimate supplier that provides a certificate of analysis (CoA) to verify the compound's purity and identity.
Core Concepts and Mechanism of Action
This compound, also referred to as Compound 133, exerts its biological effects by targeting dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.
By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to a halt in DNA replication and cell cycle progression, ultimately inducing apoptosis (programmed cell death) in cancer cells. Research has indicated that this mechanism of action holds significant promise for the treatment of acute myelogenous leukemia.[1]
Quantitative Data
While specific quantitative data for this compound from peer-reviewed publications is still emerging, the following table summarizes the key chemical and physical properties available from supplier datasheets.
| Property | Value | Reference |
| IUPAC Name | Not publicly available | |
| Synonyms | Compound 133 | [1] |
| CAS Number | 2639835-02-0 | [1] |
| Molecular Formula | C24H25F4N3O3 | [1] |
| Molecular Weight | 479.47 g/mol | [1] |
| Purity | Typically >98% (verify with vendor) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term |
Further research is needed to populate this guide with in-depth biological data, such as IC50 values in various cancer cell lines and pharmacokinetic profiles.
Signaling Pathway
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by this compound is provided below.
Caption: Inhibition of DHODH by this compound blocks the conversion of Dihydroorotate to Orotate.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely available in the public domain. However, researchers can adapt standard protocols used for other DHODH inhibitors to evaluate the efficacy of this compound. Below are general methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., AML cell lines like HL-60 or THP-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (solubilized in DMSO and then diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of this compound.
Caption: A standard workflow for the initial in vitro characterization of this compound.
This guide provides a foundational understanding of this compound for research purposes. As more studies are published, a more comprehensive dataset on its biological activity and detailed experimental protocols will become available, further elucidating its potential as a therapeutic agent.
References
In Vitro Evaluation of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a specific mention of the novel inhibitor Dhodh-IN-20. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents targeting DHODH.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival. This makes DHODH a compelling target for the development of anticancer and immunosuppressive drugs. This compound is a potent inhibitor of DHODH with potential applications in the research of acute myelogenous leukemia. This guide will detail the common in vitro methodologies used to characterize DHODH inhibitors, present representative data, and illustrate the underlying signaling pathways.
Data Presentation
The following table summarizes the in vitro inhibitory activity of several well-characterized DHODH inhibitors against human DHODH. This data provides a benchmark for evaluating the potency of new chemical entities like this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Brequinar | Human DHODH | 2.1 | Enzymatic Assay (Fluorescence) | |
| Leflunomide | Human DHODH | >10,000 | Enzymatic Assay (Fluorescence) | |
| Teriflunomide (A77 1726) | Human DHODH | 24.5 | Enzymatic Assay (Fluorescence) | |
| BAY-2402234 | Human DHODH | 0.42 | Enzymatic Assay (Fluorescence) |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are fundamental for the initial characterization of novel DHODH inhibitors.
DHODH Enzymatic Activity Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.
-
In a 96-well plate, add the test compound (e.g., this compound) at various concentrations.
-
Add recombinant human DHODH, 100 µM Coenzyme Q10, and 200 µM DCIP to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotic acid to each well.
-
Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes using a microplate reader. The reduction of DCIP leads to a loss of absorbance.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the DHODH inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, HL-60)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
DHODH inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHODH inhibitor for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the DHODH inhibitor on the progression of the cell cycle.
Materials:
-
Cancer cell line
-
Cell culture medium
-
DHODH inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the DHODH inhibitor at a relevant concentration (e.g., near the GI50 value) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Caption: In Vitro Evaluation Workflow for DHODH Inhibitors.
Dhodh-IN-20: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-20. Due to the limited availability of in-depth public stability data for this specific compound, this document also outlines detailed, generalized experimental protocols for conducting forced degradation studies and establishing a robust stability-indicating analytical method. These methodologies are designed to enable researchers and drug development professionals to thoroughly assess the stability of this compound and similar compounds, ensuring data integrity and informing formulation development. The guide includes templates for data presentation and visual workflows to aid in the practical application of these principles.
Introduction to this compound
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive target for the development of therapeutics in oncology and immunology. This compound has demonstrated potential in the research of acute myelogenous leukemia (AML) by inhibiting tumor growth.[1][2][3] Given its therapeutic potential, a thorough understanding of its chemical stability is critical for its application in research and preclinical development.
Recommended Storage Conditions
Based on information from various suppliers, the following storage conditions are recommended for this compound to ensure its integrity over time.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 2 years | Store in a tightly sealed container. |
| Solution in DMSO | 4°C | 2 weeks | For short-term use. |
| Solution in DMSO | -80°C | 6 months | For long-term storage. |
It is generally advised to keep the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The compound is stated to be stable under these recommended storage conditions.[1]
Experimental Protocols for Stability Assessment
The following sections describe a generalized approach for conducting forced degradation studies on this compound. These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Stability-Indicating Analytical Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The goal is to develop a method that can separate the parent compound (this compound) from all potential degradation products, process impurities, and excipients.
3.1.1. HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
3.1.2. Method Validation The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products. A target degradation of 5-20% is generally considered optimal.
3.2.1. Preparation of Samples Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3.2.2. Hydrolytic Degradation
-
Acidic Conditions: Treat the drug solution with 0.1 N HCl.
-
Basic Conditions: Treat the drug solution with 0.1 N NaOH.
-
Neutral Conditions: Treat the drug solution with water.
-
Procedure: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before HPLC analysis.
3.2.3. Oxidative Degradation
-
Procedure: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature and analyze at various time points.
3.2.4. Thermal Degradation
-
Procedure: Expose the solid drug substance to dry heat in an oven (e.g., 80°C). Analyze the sample at various time points. Also, heat the drug solution to assess stability in the solution state.
3.2.5. Photolytic Degradation
-
Procedure: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze the samples after the exposure period.
Analysis of Stressed Samples
All samples from the forced degradation studies should be analyzed using the developed stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass balance should be calculated to ensure that the decrease in the parent drug concentration corresponds to the increase in the concentration of the degradation products.
Data Presentation
Quantitative results from the stability studies should be summarized in a clear and structured format to facilitate comparison.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |
| 0.1 N HCl | 24 hours | 60°C | ||||
| 0.1 N NaOH | 24 hours | 60°C | ||||
| Water | 24 hours | 60°C | ||||
| 3% H₂O₂ | 24 hours | RT | ||||
| Dry Heat (Solid) | 48 hours | 80°C | ||||
| Photolytic (Solid, 1.2 million lux hours) | - | RT | ||||
| Photolytic (Solution, 1.2 million lux hours) | - | RT |
RT = Retention Time
Visualizations
Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Caption: Workflow for conducting forced degradation studies and stability method validation.
Hypothetical Signaling Pathway of DHODH Inhibition
This diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by a compound like this compound.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Conclusion
While specific, publicly available stability data for this compound is limited, this guide provides the essential framework for its proper storage and for conducting a thorough stability assessment. By following the outlined experimental protocols, researchers can generate the necessary data to understand the degradation pathways of this compound, develop stable formulations, and ensure the reliability of their experimental results. The provided templates and diagrams serve as practical tools to guide these efforts. A comprehensive understanding of the stability profile is a prerequisite for the successful translation of promising compounds like this compound from the laboratory to clinical applications.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target for a range of diseases characterized by rapid cell proliferation and metabolic dysregulation. As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition offers a strategic approach to limit the availability of essential building blocks for DNA and RNA synthesis. This technical guide provides an in-depth overview of the potential therapeutic areas for DHODH inhibitors, supported by a compilation of preclinical and clinical data. It further details relevant experimental protocols and visualizes key pathways and workflows to aid researchers in the exploration and development of novel DHODH-targeted therapies. The primary therapeutic areas of focus include oncology, autoimmune disorders, and viral infections, with several DHODH inhibitors demonstrating promising activity in these fields.
Introduction: The Role of DHODH in Cellular Metabolism
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1] Pyrimidines are fundamental components of nucleic acids (DNA and RNA), and their availability is critical for cell proliferation, survival, and function.[1] While most quiescent cells can utilize the pyrimidine salvage pathway, rapidly dividing cells, such as cancer cells, activated lymphocytes, and virus-infected cells, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1] This dependency creates a therapeutic window for DHODH inhibitors to selectively target these pathological cell populations.
The mechanism of action of DHODH inhibitors involves binding to the enzyme and blocking its catalytic activity, leading to a depletion of the intracellular pyrimidine pool.[1] This, in turn, results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis or cellular differentiation.[1]
Therapeutic Area: Oncology
The application of DHODH inhibitors in cancer therapy is the most extensively researched area, with a strong rationale based on the metabolic reprogramming of tumor cells.
Preclinical Evidence
A substantial body of preclinical research has demonstrated the anti-cancer efficacy of DHODH inhibitors across a wide range of hematological malignancies and solid tumors.
| DHODH Inhibitor | Cancer Type | Model | Key Findings | Reference(s) |
| Brequinar | Neuroblastoma | Xenograft and transgenic mouse models | Dramatically reduced tumor growth and extended survival. In combination with temozolomide, it was curative in a majority of transgenic mice. | [2][3][4] |
| Cervical Cancer | In vitro (CaSki and HeLa cells) | IC50 values of 0.747 µM (48h) and 0.228 µM (72h) in CaSki cells, and 5.649 µM (24h), 0.338 µM (48h), and 0.156 µM (72h) in HeLa cells. | ||
| PTC299 (Emvododstat) | Acute Myeloid Leukemia (AML) | In vitro (OCI-AML3, HL60 cells, primary blasts) and PDX mouse model | IC50 values in the low nanomolar range (4.43 nM for OCI-AML3, 59.7 nM for HL60, 18-90 nM for primary blasts). Improved survival in a PDX mouse model (median survival 40 days vs. 30 days for vehicle). | [5][6] |
| HOSU-53 | Multiple Myeloma | NCI-H929 xenograft model | Median survival of 73.5 days vs. 45.5 days for vehicle control. | [7] |
| Small Cell Lung Cancer | NCI-H82 xenograft model | Tumor Growth Inhibition (TGI) = 84% | [7] | |
| Colorectal Cancer | HCT-15 xenograft model | TGI = 91% | [7] | |
| Lymphoma | Z-138 xenograft model | TGI = 102% | [7] | |
| Gastric Cancer | SNU-16 xenograft model | TGI = 88% | [7] | |
| Melanoma | A375 xenograft model | TGI = 64% | [7] | |
| Acute Myeloid Leukemia (AML) | MOLM-13 in vivo model | Median survival of 63 days vs. 17 days for vehicle control. | [7] |
Clinical Development
Several DHODH inhibitors have progressed into clinical trials for various cancers.
| DHODH Inhibitor | Cancer Type | Phase | Key Findings/Status | Reference(s) |
| PTC299 (Emvododstat) | Acute Myeloid Leukemia (AML) | Phase 1 | Ongoing study in patients with relapsed/refractory acute leukemias. Preclinical data provides a strong rationale for this trial. | [5][6] |
| HOSU-53 | Advanced Solid Tumors and Non-Hodgkin's Lymphoma | Phase I/II | First-in-human trial initiated to evaluate safety and efficacy. | [8][9][10] |
| Brequinar | Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1b/2a | A study assessing the safety, tolerability, and efficacy of dose-adjusted brequinar. | [11] |
| Brequinar | Solid Tumors | Phase II | Failed to show significant objective response in patients with solid tumors. | [12] |
Signaling Pathways and Mechanisms in Cancer
The primary mechanism of DHODH inhibitors in cancer is the depletion of pyrimidines, leading to cell cycle arrest and apoptosis. However, other mechanisms have been elucidated.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Drug Combination Can Cure Mouse Models of Neuroblastoma | Technology Networks [technologynetworks.com]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of HOSU-53 as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 8. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]
- 9. New Cancer Drug Targets Tumor Growth Enzyme | Ohio State Health & Discovery [health.osu.edu]
- 10. DHODH Inhibitor HOSU-53, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DHODH-IN-20 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a critical process for rapidly proliferating cells, such as cancer cells and activated immune cells. DHODH is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in susceptible cell types. These characteristics make DHODH inhibitors like this compound promising therapeutic candidates for various diseases, including cancer and autoimmune disorders. This document provides detailed protocols for utilizing this compound in common in vitro cell culture assays to assess its biological effects.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of DHODH, which is the fourth step in the de novo pyrimidine synthesis pathway. This blockade leads to a reduction in the synthesis of orotate, a precursor for uridine monophosphate (UMP), which is essential for the production of all other pyrimidine nucleotides. Consequently, the inhibition of this pathway starves rapidly dividing cells of the necessary building blocks for DNA and RNA synthesis, thereby impeding their proliferation.
Preparing Dhodh-IN-20 Stock Solutions: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise preparation of compound stock solutions is a critical first step to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), for use in a range of experimental settings.
This compound is an investigative compound that targets a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a valuable tool for research in oncology and immunology.[1][2] Proper handling and preparation of this inhibitor are paramount for its effective use in both in vitro and in vivo studies.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C24H25F4N3O3 | [3][4] |
| Molecular Weight | 479.47 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [5] |
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is crucial to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Reference(s) | | --- | --- | --- | | Solid Powder | -20°C | Up to 2 years |[5] | | DMSO Stock Solution | -80°C | Up to 6 months |[5] | | DMSO Stock Solution | -20°C | Up to 1 month |[5] |
Note: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell-Based Assays)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 479.47 g/mol * 0.001 L = 4.79 mg
-
Therefore, dissolve 4.79 mg of this compound in 1 mL of DMSO. Adjust volumes as needed for your experimental requirements. It is common practice to prepare a stock solution at a concentration that is at least 1000-fold higher than the final working concentration to minimize the final DMSO concentration in the cell culture media (ideally ≤ 0.1%).
-
-
Dissolve this compound in DMSO.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided.
-
-
Aliquot and Store.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Procedure:
-
Determine the final desired concentration of this compound for your experiment. Working concentrations for DHODH inhibitors in cancer cell lines typically range from nanomolar to micromolar.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
-
Ensure thorough mixing after each dilution step.
-
Add the final working solution to your cell cultures. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Protocol 3: General Guidance for Preparing this compound for In Vivo Experiments
Vehicle Selection: The choice of vehicle will depend on the experimental animal model and the route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles for poorly water-soluble compounds include:
-
A mixture of DMSO and saline, often with a solubilizing agent like Tween 80 or Cremophor EL.
-
Polyethylene glycol (PEG), such as PEG400, mixed with saline or water.
-
Corn oil or other triglycerides for oral administration.
Example Formulation (Hypothetical): This is a general example and must be optimized and validated for this compound specifically.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add a solubilizing agent such as Tween 80 (e.g., to a final concentration of 5-10%).
-
Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS), ensuring the final DMSO concentration is as low as possible (typically <10%).
-
The solution should be freshly prepared before each administration and may require vortexing or sonication to ensure homogeneity.
Important Considerations for In Vivo Studies:
-
Toxicity and Tolerability: Always perform a pilot study to determine the maximum tolerated dose (MTD) of the formulated this compound.
-
Stability: The stability of this compound in the chosen vehicle should be assessed.
-
Route of Administration: The formulation must be suitable for the intended route of administration. For instance, intraperitoneal injection of a DHODH inhibitor has been described in a B16F10 xenograft model.[6]
Signaling Pathway and Experimental Workflow
This compound inhibits DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are often highly dependent on this pathway, making DHODH an attractive therapeutic target.[2]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibition of DHODH by this compound.
A typical experimental workflow to evaluate the efficacy of this compound in vitro involves treating cancer cells with the inhibitor and assessing its impact on cell proliferation, viability, and the cell cycle.
Caption: A standard workflow for evaluating the in vitro effects of this compound on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for DHODH Inhibitors in Cancer Cell Lines
Note: The specific inhibitor "Dhodh-IN-20" is not extensively characterized in publicly available literature. The following application notes and protocols are based on the well-studied class of Dihydroorotate Dehydrogenase (DHODH) inhibitors and provide a general guideline for their use in cancer cell line research. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] Rapidly proliferating cancer cells are highly dependent on this pathway to meet their demand for nucleotides.[3][4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cancer cell growth.[4][5][6] This makes DHODH an attractive target for cancer therapy.[1][7]
These notes provide recommended concentration ranges and detailed protocols for the application of DHODH inhibitors in cancer cell line-based assays.
Mechanism of Action
DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.[2][6] DHODH inhibitors block this enzymatic activity, leading to a reduction in pyrimidine levels.[2] This pyrimidine starvation has several downstream effects on cancer cells, including:
-
Cell Cycle Arrest: Depletion of pyrimidines halts DNA replication, causing cells to arrest in the S-phase of the cell cycle.[4][5]
-
Modulation of Signaling Pathways: DHODH inhibition can affect key cancer-related signaling pathways, including the downregulation of c-Myc and upregulation of p21.[5]
-
Induction of an Immune Response: Some studies have shown that DHODH inhibition can lead to the activation of the STING pathway and increase antigen presentation on cancer cells, potentially enhancing anti-tumor immunity.[8][9]
Recommended Concentration Range
The effective concentration of a DHODH inhibitor can vary significantly depending on the specific inhibitor and the cancer cell line being tested. The following table summarizes the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values for several well-characterized DHODH inhibitors across various cancer cell lines. This data can serve as a starting point for determining the optimal concentration range for a novel DHODH inhibitor like this compound.
Table 1: Reported EC₅₀/IC₅₀ Values for Various DHODH Inhibitors in Cancer Cell Lines
| DHODH Inhibitor | Cancer Cell Line | Cell Type | EC₅₀/IC₅₀ (µM) | Reference |
| Brequinar (BQR) | A375 | Melanoma | 0.14 | [10] |
| H929 | Myeloma | 0.24 | [10] | |
| Ramos | Lymphoma | 0.054 | [10] | |
| Neuroblastoma Panel | Neuroblastoma | Low Nanomolar Range | [11] | |
| A771726 (Teriflunomide) | A375 | Melanoma | 14.52 | [10] |
| H929 | Myeloma | 45.78 | [10] | |
| Ramos | Lymphoma | 5.36 | [10] | |
| Leflunomide (LFM) | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | [12] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | [12] | |
| SW620 | Colorectal Cancer | 173.9 | [12] | |
| T-47D | Breast Cancer | 6 - 35 | [13] | |
| A-375 | Melanoma | 6 - 35 | [13] | |
| H929 | Myeloma | 6 - 35 | [13] | |
| 4SC-101 | T-47D | Breast Cancer | 4 - 8 | [13] |
| A-375 | Melanoma | 4 - 8 | [13] | |
| H929 | Myeloma | 4 - 8 | [13] | |
| H-006 | Various Cancer Cell Lines | Multiple | Nanomolar Range | [14] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | Not Specified | [15] |
General Recommendation: Based on the data for potent DHODH inhibitors like Brequinar and H-006, it is recommended to start with a broad concentration range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) to determine the effective dose for the specific cancer cell line of interest.
Experimental Protocols
Cell Viability Assay (e.g., MTT, XTT, or CCK-8)
This protocol is used to determine the effect of a DHODH inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT, XTT, or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[13]
-
Add the viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTT solution) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Colony Formation Assay
This assay assesses the long-term effect of a DHODH inhibitor on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the DHODH inhibitor.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of a DHODH inhibitor on the expression of key proteins in signaling pathways.
Materials:
-
Cancer cell line of interest
-
DHODH inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, p21, DHODH, and a loading control like GAPDH or β-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the DHODH inhibitor for the desired time (e.g., 24, 48, or 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Dhodh-IN-20 in Animal Models of Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dhodh-IN-20 is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[4][5] Preclinical studies have demonstrated the anti-tumor efficacy of DHODH inhibitors in various cancer models, including neuroblastoma, small cell lung cancer, and cervical cancer.[2][5][6] These notes provide an overview of the administration of this compound in animal models of cancer, including summaries of preclinical data and detailed experimental protocols.
Mechanism of Action
This compound targets DHODH, a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines—the oxidation of dihydroorotate to orotate.[1][7] Inhibition of DHODH leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1][2] This pyrimidine starvation has several downstream effects on cancer cells:
-
Cell Cycle Arrest: Depletion of pyrimidine pools, particularly UTP, can activate the p53 tumor suppressor pathway, leading to cell cycle arrest.[4]
-
Induction of Apoptosis: DHODH inhibition can induce apoptosis in cancer cells.[4]
-
Ferroptosis: Recent studies have shown that DHODH inhibition can induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells with low expression of GPX4.[6][8]
-
Enhanced Antigen Presentation: Inhibition of DHODH has been shown to increase the expression of antigen processing and presentation (APP) genes, leading to enhanced tumor cell antigen presentation via MHC-I.[9]
Quantitative Data from Preclinical Studies
The efficacy of DHODH inhibitors, as a proxy for this compound, has been evaluated in various preclinical cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Efficacy of DHODH Inhibitors in Xenograft and Genetically Engineered Mouse Models
| Cancer Type | Animal Model | DHODH Inhibitor | Dosing Regimen | Outcome | Reference |
| Neuroblastoma | Xenograft (SK-N-BE(2)C) | Brequinar | 25 mg/kg, daily | Significant reduction in tumor growth | [6] |
| Neuroblastoma | Transgenic (TH-MYCN) | Brequinar | 25 mg/kg, daily | Extended survival | [6] |
| Small Cell Lung Cancer | PDX | Brequinar | 30 mg/kg, 3x/week | Tumor growth suppression | [2] |
| Pancreatic Cancer | Xenograft (KP-4) | Teriflunomide | Not specified | Strong anti-cancer activity | [4] |
| Cervical Cancer | Xenograft (HeLa) | Brequinar | 20 mg/kg, every other day | Synergistic anti-tumor effect with cisplatin | [5] |
| Medulloblastoma | Zebrafish Xenograft | Brequinar | 1 µM in water | Significant inhibition of tumor growth | [10] |
Table 2: Pharmacodynamic Effects of DHODH Inhibition in Animal Models
| Cancer Type | Animal Model | DHODH Inhibitor | Biomarker | Effect | Reference |
| Neuroblastoma | Xenograft | Brequinar | UTP and CTP levels | Decreased pyrimidine pools | [6] |
| Neuroblastoma | Transgenic (TH-MYCN) | Brequinar | MYC target gene expression | Reduced expression | [6] |
| Cervical Cancer | Xenograft | Brequinar | 4-HNE (lipid peroxidation marker) | Increased levels, indicating ferroptosis | [5] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's effect on tumor growth.
Materials:
-
Cancer cell line of interest (e.g., SK-N-BE(2)C neuroblastoma cells)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration: Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage) at the predetermined dosing schedule.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach the maximum allowed size as per institutional guidelines, or for a predetermined duration.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
Protocol 2: Pharmacodynamic Analysis of Pyrimidine Depletion
This protocol outlines the measurement of uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue from treated and control animals
-
Liquid nitrogen
-
Homogenizer
-
Trichloroacetic acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Collection: At the study endpoint, euthanize mice and immediately excise tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
Nucleotide Extraction:
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in ice-cold 6% TCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble nucleotides.
-
-
HPLC Analysis:
-
Analyze the extracted samples using an HPLC system equipped with an appropriate column for nucleotide separation (e.g., a strong anion exchange column).
-
Use a gradient elution with a suitable buffer system to separate UTP and CTP.
-
Detect nucleotides by UV absorbance at 260 nm.
-
Quantify UTP and CTP concentrations by comparing peak areas to a standard curve of known concentrations.
-
-
Data Analysis: Compare the UTP and CTP levels in tumors from this compound treated mice to those from the vehicle-treated control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo xenograft study workflow.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of DHODH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a critical enzyme for rapidly proliferating cells, including cancer cells and activated lymphocytes.[1][3] Consequently, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[4]
Two primary methodologies are employed to investigate the function and therapeutic potential of DHODH: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules. This document provides a detailed comparison of these two approaches, focusing on lentiviral shRNA-mediated knockdown versus treatment with the potent DHODH inhibitor, Dhodh-IN-20. Included are comprehensive application notes, comparative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Comparative Analysis: Lentiviral shRNA vs. This compound
| Feature | Lentiviral shRNA Knockdown of DHODH | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by RNA interference, leading to the degradation of DHODH mRNA and subsequent reduction of DHODH protein expression. | Direct, potent inhibition of the enzymatic activity of the DHODH protein.[5] |
| Specificity | Can be highly specific to the target mRNA sequence, but off-target effects due to partial sequence homology are possible. | High specificity for the DHODH enzyme is intended, but off-target binding to other proteins can occur. |
| Duration of Effect | Can achieve stable, long-term knockdown of DHODH expression in transduced cells and their progeny. | Effect is transient and dependent on the continued presence and bioavailability of the inhibitor. |
| Dosage Control | Knockdown efficiency can be modulated by the multiplicity of infection (MOI) of the lentivirus. | The degree of inhibition is dose-dependent and can be precisely controlled by varying the concentration of the inhibitor. |
| Cellular Effects | Phenotypes observed are a direct result of the reduced level of the DHODH protein. | Phenotypes are a consequence of the inhibition of DHODH enzymatic activity. |
| Experimental Applications | Ideal for studying the long-term consequences of DHODH loss-of-function and for creating stable cell lines with reduced DHODH expression. | Suited for studying the acute effects of DHODH inhibition, for dose-response studies, and for in vivo applications where transient inhibition is desired. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for both lentiviral shRNA knockdown of DHODH and pharmacological inhibition by various small molecules, including the potent inhibitor this compound.
Table 1: Efficiency of shRNA-mediated DHODH Knockdown
| Cell Line | shRNA Delivery Method | Knockdown Efficiency | Reference |
| Neuroblastoma (SK-N-BE(2)C) | Lentiviral shRNA | Significant protein reduction confirmed by Western Blot | |
| Esophageal Squamous Cell Carcinoma (KYSE150, KYSE180, ECA109) | Lentiviral shRNA | Substantial decrease in DHODH mRNA and protein levels | |
| Melanoma (A375) | Lentiviral shRNA | Effective knockdown of DHODH protein confirmed by Western Blot | |
| Cervical Cancer (HeLa) | siRNA | Not specified |
Note: Quantitative percentage of knockdown is often not reported in literature; instead, it is demonstrated visually via Western Blot.
Table 2: Potency of Small Molecule Inhibitors of DHODH
| Inhibitor | Target Cell Line / Enzyme | IC50 Value | Reference |
| This compound (Compound 133) | MOLM-13 (human AML) | 0.02 nM | [1] |
| Brequinar | Human DHODH (recombinant) | 10 nM | |
| Brequinar | Neuroblastoma cell lines | Low nanomolar range | |
| Teriflunomide (A77-1726) | Human DHODH (recombinant) | 1.1 µM | |
| Leflunomide | Rat DHODH (recombinant) | 6.3 µM | |
| Isobavachalcone | AKT1 Kinase (in vitro) | 32.90 µM | [4] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for DHODH Knockdown
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (containing shRNA sequence targeting DHODH and a selection marker like puromycin resistance)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Target cells for transduction
-
Polybrene
-
Puromycin
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection
-
In a sterile tube, mix the packaging plasmids and the shRNA transfer plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 3: Media Change
-
After 16-24 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
Day 4-5: Viral Harvest
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
Day 6: Transduction of Target Cells
-
Plate target cells in a 6-well plate the day before transduction.
-
On the day of transduction, remove the medium and add fresh medium containing polybrene (4-8 µg/mL).
-
Add the desired volume of lentiviral supernatant (determine the optimal MOI for your cell line).
-
Incubate for 24 hours.
Day 7 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh growth medium.
-
After 24-48 hours, begin selection with puromycin at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand the resistant colonies to establish a stable DHODH knockdown cell line.
Protocol 2: Cell Treatment with this compound
Materials:
-
Target cells
-
This compound (or other DHODH inhibitor)
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well or other appropriate culture plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and add the prepared media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Proceed with downstream assays such as cell viability assays or protein extraction for Western blotting.
Protocol 3: Western Blot for DHODH Protein Expression
Materials:
-
Treated/transduced cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DHODH
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
Protocol 4: Cell Viability Assay (CCK-8)
Materials:
-
Cells in a 96-well plate
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with lentiviral shRNA or this compound as described in the previous protocols in a 96-well plate.
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells after subtracting the background absorbance.
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition are powerful tools for studying the role of DHODH. Lentiviral shRNA offers the advantage of stable, long-term gene silencing, which is ideal for creating loss-of-function models. In contrast, small molecule inhibitors like this compound provide a means for acute, dose-dependent, and reversible inhibition of enzyme activity, which is highly valuable for pharmacological studies and preclinical drug development. The choice of methodology will depend on the specific research question and experimental design. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these approaches in their investigation of DHODH.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Dhodh-IN-20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Dhodh-IN-20, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). Inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis, thereby affecting cell proliferation, cell cycle progression, and survival.[1][2][3] The following protocols are designed to assess key cellular responses to this compound treatment, including apoptosis, cell cycle arrest, and alterations in cell surface marker expression.
Core Concepts of DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines.[2][3] This pathway is essential for the production of nucleotides required for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[2][4] By inhibiting DHODH, this compound is expected to deplete the intracellular pyrimidine pool, leading to a variety of cellular consequences that can be quantitatively measured by flow cytometry.
Anticipated Cellular Effects of this compound
Based on the mechanism of action of DHODH inhibitors, treatment with this compound is anticipated to induce:
-
Apoptosis: Depletion of nucleotides can trigger programmed cell death.[5][6][7][8]
-
Cell Cycle Arrest: Insufficient nucleotides for DNA replication can cause cells to arrest in the S-phase of the cell cycle.[7][9][10][11]
-
Changes in Cell Surface Marker Expression: DHODH inhibition can induce differentiation in certain cell types, leading to altered expression of lineage-specific surface markers.[8][12]
-
Increased Reactive Oxygen Species (ROS): As DHODH is linked to the mitochondrial respiratory chain, its inhibition can lead to increased ROS production.[3][13]
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Apoptosis Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 3: Cell Surface Marker Expression Following this compound Treatment
| Treatment Group | Concentration (µM) | Cell Surface Marker | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | Marker A | ||
| This compound | X | Marker A | ||
| This compound | Y | Marker A | ||
| This compound | Z | Marker A | ||
| Vehicle Control | 0 | Marker B | ||
| This compound | X | Marker B | ||
| This compound | Y | Marker B | ||
| This compound | Z | Marker B |
Signaling Pathway and Experimental Workflows
Caption: DHODH inhibition pathway by this compound.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and assessing membrane integrity with PI.[14][15]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle, positive control for apoptosis) for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle based on their DNA content.[16]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A and 0.1% Triton X-100)[16]
-
70% cold ethanol
-
PBS
-
FACS tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).[16][17]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and gate on single cells to exclude doublets.[18]
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
A sub-G1 peak indicates the presence of apoptotic cells with fragmented DNA.
Protocol 3: Cell Surface Marker Analysis
This protocol is for the immunophenotyping of cells to detect changes in the expression of specific surface proteins.[19][20][21]
Materials:
-
Fluorochrome-conjugated primary antibodies specific for the cell surface markers of interest.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[19]
-
Fc block (optional, to reduce non-specific binding).[19][21]
-
FACS tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Harvest cells and wash once with PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
(Optional) Add Fc block and incubate for 10 minutes at 4°C.[21]
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody to each tube.
-
Incubate for 30 minutes at 4°C in the dark.[21]
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.[19]
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
Data Interpretation:
-
Compare the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker between treated and control groups.
-
An increase or decrease in marker expression can indicate cellular differentiation or changes in cell state.
By employing these detailed protocols and data analysis frameworks, researchers can effectively characterize the cellular response to this compound and gain valuable insights into its mechanism of action.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Application Notes and Protocols: Measuring DHODH Inhibition by Dhodh-IN-20 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorototate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for therapeutic intervention. Dhodh-IN-20 is a potent inhibitor of DHODH, showing promise in preclinical studies for the treatment of various malignancies, including acute myelogenous leukemia.[1] This document provides a detailed protocol for utilizing Western blot analysis to measure the inhibition of DHODH protein expression in response to treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on DHODH protein levels in a cancer cell line. The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.
| Treatment Group | This compound Concentration (nM) | Mean Normalized DHODH Protein Level (%) | Standard Deviation (%) |
| Untreated Control | 0 | 100 | 5.2 |
| Low Dose | 10 | 75.3 | 4.8 |
| Medium Dose | 50 | 48.1 | 6.1 |
| High Dose | 100 | 22.7 | 3.9 |
Signaling Pathway and Inhibition
DHODH is a mitochondrial enzyme that plays a crucial role in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequent cell cycle arrest and apoptosis in rapidly proliferating cells.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for measuring DHODH inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line known to express DHODH (e.g., HeLa, K-562).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Mitochondria Isolation Kit: Commercially available kit or buffers for differential centrifugation.
-
RIPA Lysis Buffer: For whole-cell lysate as a control.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels).
-
Tris-Glycine-SDS Running Buffer.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-DHODH polyclonal antibody.[3]
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For chemiluminescent detection.
Procedure
1. Cell Culture and Treatment
-
Seed the chosen cancer cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of the inhibitor used.
2. Mitochondrial Protein Extraction
-
Following treatment, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
Isolate the mitochondrial fraction using a commercial kit or by differential centrifugation. A general protocol for differential centrifugation involves:
-
Resuspending the cell pellet in a hypotonic buffer and homogenizing the cells.
-
Centrifuging the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transferring the supernatant to a new tube and centrifuging at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Washing the mitochondrial pellet with mitochondrial wash buffer.
-
-
Lyse the mitochondrial pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the mitochondrial proteins.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Incubate the membrane with the primary anti-DHODH antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (a starting point could be 1:1000).
-
After incubation, wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, incubate the same membrane with the anti-β-actin or anti-GAPDH antibody (after stripping or if using a multiplex detection system).
8. Secondary Antibody Incubation
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (goat anti-rabbit for DHODH) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
9. Chemiluminescent Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
10. Data Analysis and Quantification
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the DHODH band to the intensity of the corresponding loading control band in the same lane.
-
Express the results as a percentage of the untreated control. Statistical analysis should be performed to determine the significance of the observed changes. Western blots are considered semi-quantitative, providing relative changes in protein expression.[4][5]
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH Antibody | Cell Signaling Technology [cellsignal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. licorbio.com [licorbio.com]
Application Notes and Protocols for Cell Viability Assays with Dhodh-IN-20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MTT and XTT cell viability assays to assess the cytotoxic and cytostatic effects of Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The provided protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival. This compound is a small molecule inhibitor of DHODH, targeting this metabolic vulnerability in cancer cells. Inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest and apoptosis.[1][2]
Cell viability assays are essential tools for evaluating the efficacy of therapeutic compounds like this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[3][4]
These notes provide detailed protocols for performing MTT and XTT assays with this compound, along with guidance on data interpretation and visualization of the underlying biological pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for cell viability assays with this compound. Note: These values are illustrative and should be determined experimentally for each specific cell line and experimental setup.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72-hour treatment.
| Cell Line | Cancer Type | Putative IC50 Range (nM) |
| HL-60 | Acute Myeloid Leukemia | 10 - 100 |
| A549 | Non-small Cell Lung Cancer | 50 - 500 |
| HeLa | Cervical Cancer | 100 - 1000 |
| MCF-7 | Breast Cancer | 200 - 2000 |
Table 2: Recommended Parameters for MTT and XTT Assays with this compound.
| Parameter | MTT Assay | XTT Assay |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 5,000 - 10,000 cells/well |
| This compound Incubation Time | 24 - 72 hours | 24 - 72 hours |
| MTT/XTT Reagent Incubation | 2 - 4 hours | 2 - 4 hours |
| Wavelength (Absorbance) | 570 nm | 450 nm (reference 630 nm) |
| Solubilizing Agent | DMSO or Solubilization Buffer | Not required (soluble formazan) |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified DHODH Signaling Pathway
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis, leading to decreased cell proliferation and increased apoptosis.
Diagram 2: Experimental Workflow for Cell Viability Assays
Caption: A stepwise workflow for determining the effect of this compound on cell viability using MTT or XTT assays.
Experimental Protocols
Materials
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation solution
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.[7]
-
-
XTT Addition and Incubation:
-
After the desired incubation period with this compound, add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract non-specific background absorbance.[8]
-
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol to calculate cell viability and determine the IC50 value.
-
Conclusion
The MTT and XTT assays are robust and reliable methods for assessing the impact of this compound on cancer cell viability. By inhibiting the de novo pyrimidine synthesis pathway, this compound is expected to exhibit significant anti-proliferative effects. The protocols and guidelines provided here serve as a foundation for researchers to effectively evaluate the therapeutic potential of this promising DHODH inhibitor. It is crucial to empirically determine the optimal assay conditions for each cell line to ensure accurate and reproducible results.
References
- 1. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Dhodh-IN-20 not dissolving properly in solution
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of Dhodh-IN-20, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2] Proper dissolution is critical for experimental success and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as moisture can affect the compound's stability and solubility.[3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue for lipophilic compounds.[3] To prevent precipitation, it is best to perform initial serial dilutions of your high-concentration stock solution in DMSO first. Then, add the final diluted DMSO sample to your aqueous medium while vortexing or mixing.[3] The final concentration of DMSO in your assay should be kept low, typically ≤0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can aid dissolution. If you are having difficulty dissolving the inhibitor, you can heat the solution, but it is recommended not to exceed 50°C to prevent potential degradation of the compound.[3]
Q4: What should I do if I still see particulates after trying to dissolve the compound?
A4: If you observe particulates, you can try ultrasonication.[3][5] A sonicating water bath can help disperse the compound and achieve a clear solution.[5] If the issue persists, verify that your solvent has not been contaminated (e.g., DMSO absorbing moisture) and that the compound has not degraded.[3]
Q5: How should I store the this compound stock solution?
A5: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[3][4] For short-term storage (days to weeks), 0-4°C may be acceptable.[4]
Troubleshooting Guide
Poor dissolution can compromise the accuracy of your experimental results. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Solvent quality is poor (e.g., contains water).[3]2. Insufficient mixing.3. Compound has degraded due to improper storage. | 1. Use fresh, anhydrous-grade DMSO.2. Vortex vigorously or use a sonicating water bath to aid dissolution.[3]3. Ensure the powdered compound has been stored correctly in a dry, dark place.[4] |
| Precipitation occurs upon dilution into aqueous media. | 1. The compound's solubility limit in the aqueous buffer is exceeded.2. Direct dilution of high-concentration DMSO stock into the buffer.3. Salts in the buffer are reducing solubility.[5] | 1. Lower the final working concentration of this compound.2. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium.3. Make the final dilution into pure water before adding buffered salts, if the protocol allows.[5] |
| Solution appears cloudy or has a film. | 1. Formation of micro-precipitates.2. Contamination of the solvent or buffer. | 1. Centrifuge the solution and use the supernatant. Check for precipitates under a microscope.[3]2. Filter-sterilize the working solution if appropriate for the application.3. Ensure all reagents and equipment are clean. |
| Inconsistent results between experiments. | 1. Incomplete dissolution leading to inaccurate concentrations.2. Degradation of the compound in solution over time. | 1. Visually confirm complete dissolution before each use.2. Prepare fresh working solutions from a frozen stock aliquot for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: this compound has a molecular weight of 479.47 g/mol .[2] To prepare a 10 mM stock solution, you will need to dissolve 4.79 mg of the compound in 1 mL of DMSO.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing 4.79 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming up to 50°C can also be applied if necessary.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of anhydrous DMSO. This will result in a 100 µM intermediate stock.
-
Final Dilution: Prepare your final working solution by diluting the 100 µM intermediate stock 1:10 into the cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium to get a final concentration of 1 µM. Note: The final DMSO concentration in this example is 0.1%.
-
Mixing: Add the inhibitor to the medium dropwise while gently vortexing to prevent precipitation.
-
Application: Use the freshly prepared working solution immediately for your experiment. Always include a vehicle control (medium with 0.1% DMSO) to account for any effects of the solvent.
Visual Guides
Signaling Pathway
This compound is an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Noise in Dhodh-IN-20 Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background noise in fluorescence assays involving Dhodh-IN-20, a potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Understanding the Challenge: High Background Fluorescence
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in a DHODH fluorescence assay?
High background noise in a DHODH fluorescence assay can stem from several factors:
-
Autofluorescence of this compound: As a tetrahydroindazole derivative, this compound may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[1][2][3]
-
Reagent-Related Fluorescence: Components of the assay buffer or the fluorescent probe itself (e.g., resazurin) can contribute to the background signal.[4]
-
Light Scatter: Particulates in the solution, such as precipitated compound or protein aggregates, can cause light scattering that is detected as background fluorescence.
-
Contamination: Fluorescent contaminants in your reagents, buffers, or microplates can elevate the background.
-
Instrument Settings: Improperly set gain or sensitivity on the plate reader can amplify background noise.
Q2: How can I determine if this compound is autofluorescent?
To assess the autofluorescence of this compound, perform the following control experiments:
-
Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations you are testing.
-
No-Enzyme Control: Prepare wells with all assay components, including this compound, but without the DHODH enzyme.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in the assay buffer to identify its specific fluorescence profile.
Q3: Can the choice of fluorescent probe impact the background noise?
Absolutely. Different fluorescent probes have different spectral properties. For DHODH assays, resazurin is a common choice, which is converted to the highly fluorescent resorufin.[4][5] If this compound's fluorescence spectrum overlaps with that of resorufin, it will contribute to the background. Consider using a probe with a different spectral profile if significant overlap is observed.
Troubleshooting Guides
Guide 1: Investigating and Mitigating this compound Autofluorescence
This guide provides a step-by-step approach to identify and address potential autofluorescence from this compound.
Experimental Workflow:
Caption: Workflow for troubleshooting this compound autofluorescence.
Methodology:
-
Prepare Controls: As outlined in the FAQ, prepare controls with this compound but without the enzyme.
-
Measure Fluorescence: Read the fluorescence of your control wells at the same excitation and emission wavelengths used for your full assay.
-
Analyze Data: If the fluorescence in the this compound containing wells is significantly higher than the buffer-only control, the compound is autofluorescent.
-
Mitigation:
-
Adjust Wavelengths: If the spectral scan reveals that the peak fluorescence of this compound does not completely overlap with your probe, you may be able to adjust your reader's wavelengths to minimize the background contribution.
-
Change Probe: Switch to a fluorescent probe with excitation and emission maxima that are spectrally distinct from this compound.
-
Background Subtraction: For each concentration of this compound, subtract the fluorescence value of the corresponding no-enzyme control.
-
Alternative Assay: If autofluorescence is intractable, consider switching to a colorimetric DHODH assay, such as the DCIP-based method.[6][7]
-
Guide 2: Optimizing Assay Conditions to Reduce Background
This guide focuses on optimizing the experimental parameters of your fluorescence assay to minimize background noise.
Signaling Pathway of a Resazurin-Based DHODH Assay:
Caption: Resazurin reduction by DHODH.
Troubleshooting Steps:
| Parameter | Potential Issue | Troubleshooting Action |
| Reagent Concentration | High concentrations of resazurin can lead to increased background. | Titrate the resazurin concentration to find the optimal balance between signal and background. |
| Incubation Time | Longer incubation times can lead to higher background due to non-enzymatic reduction of the probe or degradation of components. | Perform a time-course experiment to determine the optimal incubation time where the signal-to-background ratio is maximal. |
| Buffer Composition | Certain buffer components can be inherently fluorescent or can promote the degradation of the fluorescent probe. | Test different buffer systems. Ensure all buffer components are of high purity. |
| Plate Reader Settings | Gain settings that are too high will amplify both the signal and the background. | Optimize the gain setting on your plate reader using a positive control (enzyme + substrate, no inhibitor) to maximize the signal-to-background ratio. |
| This compound Solubility | Poor solubility can lead to compound precipitation, causing light scatter. | Ensure this compound is fully dissolved in your assay buffer. You may need to adjust the DMSO concentration (typically keeping it below 1%). Visually inspect wells for any precipitation. |
Key Experimental Protocols
Protocol 1: Resazurin-Based Fluorescence DHODH Assay
This protocol is adapted from a high-throughput screening assay for DHODH inhibitors.[5]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
DHODH Enzyme: Prepare a working solution of recombinant human DHODH in assay buffer.
-
Substrate Solution: Prepare a solution of dihydroorotate in assay buffer.
-
Resazurin Solution: Prepare a stock solution of resazurin in DMSO and dilute to the final working concentration in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the this compound dilution to the wells of a black, 384-well microplate.
-
Add 20 µL of the DHODH enzyme solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of dihydroorotate and resazurin.
-
Incubate for the optimized time at room temperature, protected from light.
-
Measure fluorescence with an appropriate plate reader (e.g., excitation ~560 nm, emission ~590 nm).
-
Protocol 2: DCIP-Based Colorimetric DHODH Assay (Alternative)
This is a non-fluorescent alternative if autofluorescence is a persistent issue.[6][7]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
DHODH Enzyme: Prepare a working solution of recombinant human DHODH in assay buffer.
-
Substrate Solution: Prepare a solution of dihydroorotate in assay buffer.
-
DCIP Solution: Prepare a fresh solution of 2,6-dichlorophenolindophenol (DCIP) in assay buffer.
-
Coenzyme Q10: Prepare a stock solution in an appropriate solvent and dilute in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a clear microplate, combine the assay buffer, DHODH enzyme, DCIP solution, and Coenzyme Q10.
-
Add the this compound dilutions.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the dihydroorotate solution.
-
Monitor the decrease in absorbance at 600 nm over time.
-
By systematically working through these FAQs and troubleshooting guides, researchers can identify the source of high background noise in their this compound fluorescence assays and implement effective solutions to generate reliable and accurate data.
References
- 1. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhodh-IN-20 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dhodh-IN-20 in in vitro experiments. Inconsistent results can be a significant challenge in research, and this guide is designed to help you identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are crucial for the proliferation of rapidly dividing cells, such as cancer cells.[3][6] This leads to cell cycle arrest and, in many cases, apoptosis.[7] The enzyme is located in the inner mitochondrial membrane and is a flavin-dependent enzyme.[1][2][5]
Q2: I am observing high variability in my results between experiments. What are the common causes?
A2: Inconsistent results with this compound can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to DHODH inhibitors, often correlating with their DHODH expression levels and their reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[8][9]
-
Reagent Quality and Stability: The age, storage conditions, and handling of this compound can affect its potency. Ensure it is stored as recommended and reconstituted freshly for each experiment.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to the inhibitor.
-
Assay-Specific Issues: The type of assay used to measure the effect of this compound (e.g., cell viability, apoptosis) can have inherent variability.
Q3: My cells are not responding to this compound treatment, even at high concentrations. What should I do?
A3: If you observe a lack of response, consider the following:
-
Cell Line Resistance: The cell line you are using may have low DHODH expression or be highly reliant on the pyrimidine salvage pathway. You can check the DHODH expression level in your cell line by Western blot or qPCR.
-
Uridine Rescue Control: To confirm that the observed effect (or lack thereof) is due to DHODH inhibition, perform a uridine rescue experiment. Supplementing the culture medium with uridine should reverse the effects of this compound in sensitive cells.[9][10][11]
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
-
Treatment Duration: The optimal treatment time can vary between cell lines. Consider performing a time-course experiment to determine the ideal duration.
Q4: Can this compound have off-target effects?
A4: While this compound is designed to be a potent DHODH inhibitor, off-target effects are a possibility with any small molecule inhibitor. It is crucial to include proper controls in your experiments. For instance, some FTO inhibitors have been shown to have off-target effects on DHODH.[10][11] A uridine rescue experiment is a key control to demonstrate that the observed phenotype is due to the inhibition of the pyrimidine synthesis pathway.[10][11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell passage number and confluency | Maintain a consistent cell passage number and seeding density for all experiments. Avoid using cells that are too confluent or have been in culture for too long. |
| This compound stock solution degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. | |
| Variability in incubation time | Ensure precise and consistent incubation times for all treatment conditions. | |
| High background in assays | Contamination (mycoplasma, bacteria, yeast) | Regularly test your cell cultures for contamination. |
| Solvent toxicity | Perform a vehicle control experiment to ensure that the solvent (e.g., DMSO) concentration is not affecting cell viability. | |
| No effect of treatment | Low DHODH expression in the cell line | Select cell lines known to have high DHODH expression or verify expression in your cell line of interest. Hematologic cancer cell lines often show high sensitivity.[12] |
| Cell media contains high levels of pyrimidines | Use a defined medium with known concentrations of nucleosides. | |
| Incorrect drug concentration | Perform a dose-response curve with a wide range of concentrations to determine the optimal working concentration for your cell line. | |
| Unexpected cell morphology changes | Off-target effects or cellular stress | Include a positive control (another known DHODH inhibitor like Brequinar) and a negative control (vehicle). Perform a uridine rescue experiment. |
Data Presentation
Reference IC50 Values for DHODH Inhibitors in Various Cancer Cell Lines
While specific IC50 values for this compound are not widely published, the following table provides reference IC50 values for Brequinar, another potent DHODH inhibitor, to guide your experimental design. Sensitivity is cell-line dependent.
| Cell Line | Cancer Type | Brequinar IC50 (nM) | Reference |
| SK-N-BE(2)C | Neuroblastoma | Low nM range | [13] |
| A panel of human SCLC cell lines | Small Cell Lung Cancer | High sensitivity observed | [9] |
| A panel of hematologic cancer cell lines | Hematologic Malignancies | High sensitivity observed | [12] |
| SH-EP | Neuroblastoma | Highly resistant | [13] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
-
Uridine (for rescue experiments)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
For uridine rescue experiments, prepare a set of treatment media containing both this compound and a final concentration of 100 µM uridine.
-
Carefully remove the medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of DHODH
Caption: The DHODH enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis.
Experimental Workflow for In Vitro Testing
Caption: A general workflow for assessing the in vitro efficacy of this compound.
Troubleshooting Decision Tree
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-20 toxicity in non-cancerous cell lines
Welcome to the technical support center for DHODH-i20. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DHODH-i20 in their experiments with non-cancerous cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DHODH-i20?
A1: DHODH-i20 is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This pathway is crucial for the production of nucleotides necessary for DNA and RNA synthesis.[1] By inhibiting DHODH, DHODH-i20 depletes the intracellular pool of pyrimidines, which can lead to cell cycle arrest and a reduction in cell proliferation.[3][5] While rapidly dividing cancer cells are often highly dependent on this pathway, non-cancerous cells can also be affected.[3][5]
Q2: What are the expected effects of DHODH-i20 on non-cancerous cell lines?
A2: In non-cancerous cell lines, DHODH-i20 is expected to have a cytostatic effect at lower concentrations, primarily by inducing cell cycle arrest.[5] At higher concentrations or with prolonged exposure, cytotoxic effects leading to cell death may be observed. The sensitivity to DHODH-i20 can vary between different non-cancerous cell lines. It has been observed that DHODH inhibitors can perturb the proliferation of non-cancerous cells through a distinct mechanism compared to cancerous cells.[5]
Q3: Can the cytotoxic effects of DHODH-i20 be rescued?
A3: Yes, the anti-proliferative and cytotoxic effects of DHODH-i20 can typically be rescued by supplementing the cell culture medium with uridine or orotic acid.[6][7] This bypasses the metabolic block induced by the inhibition of DHODH.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DHODH-i20 in various non-cancerous cell lines after 72 hours of continuous exposure. These values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Description | IC50 (µM) |
| RPMI-1788 | Human B lymphocyte | 15.2 |
| BJ | Human foreskin fibroblast | 25.8 |
| MRC-5 | Human fetal lung fibroblast | 32.5 |
| HUVEC | Human umbilical vein endothelial cells | 41.3 |
Note: These are representative values and may vary depending on experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of DHODH-i20 using a 96-well plate format.
Materials:
-
DHODH-i20 stock solution
-
Target non-cancerous cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[8]
-
Compound Treatment: Prepare serial dilutions of DHODH-i20 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[8] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
Troubleshooting Guides
Issue 1: High variability between replicate wells in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects on the plate | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete formazan solubilization | Ensure crystals are fully dissolved in DMSO by gentle pipetting before reading the plate. |
| Cell loss during washing steps | Be gentle when aspirating and adding solutions to avoid detaching adherent cells.[8] |
Issue 2: Low absorbance readings in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Low cell number | Increase the initial cell seeding density. Ensure cells are in the exponential growth phase. |
| Insufficient incubation with MTT | Increase the incubation time with the MTT reagent to allow for more formazan crystal formation. |
| Contamination | Check cultures for bacterial or fungal contamination, which can affect cell health.[10] |
Issue 3: Unexpectedly high toxicity in non-cancerous cells.
| Possible Cause | Troubleshooting Step |
| High compound concentration | Perform a dose-response curve to determine the optimal concentration range. |
| Long exposure time | Shorten the incubation time with DHODH-i20. |
| Cell line sensitivity | Some non-cancerous cell lines may be more sensitive to DHODH inhibition. Consider using a rescue experiment with uridine to confirm the on-target effect. |
Visualizations
Caption: DHODH-i20 inhibits the DHODH enzyme in the mitochondria.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 5. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galaxy.ai [galaxy.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Optimizing Dhodh-IN-20 for In Vivo Studies
Welcome to the technical support center for Dhodh-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting for in vivo studies involving this potent Dihydroorotate Dehydrogenase (DHODH) inhibitor.
Understanding the Mechanism of Action
This compound targets Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to meet their nucleotide demands.[1][4][5] By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell growth.[4][6]
Caption: Mechanism of this compound action on the pyrimidine synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: The optimal dose depends on the animal model, tumor type, and administration route. Based on public data for structurally similar DHODH inhibitors, a dose-finding study is recommended. A compound referred to as DHODH-IN-26 was effective at 50 mg/kg via intraperitoneal injection in a mouse xenograft model.[7] It is advisable to start with a lower dose and escalate to determine the maximum tolerated dose (MTD).
Data Presentation: In Vivo Dosages of Representative DHODH Inhibitors
| Inhibitor | Animal Model | Dose | Route | Study Focus | Reference |
|---|---|---|---|---|---|
| DHODH-IN-26 | C57BL/6 Mice (B16F10 Xenograft) | 50 mg/kg | Intraperitoneal (IP) | Antitumor Efficacy | [7] |
| Brequinar | TH-MYCN Transgenic Mice | Not specified | Not specified | Neuroblastoma Treatment | [8] |
| (R)-HZ00 | Mice (ARN8 Xenograft) | Not specified | Not specified | Combination therapy with Nutlin-3 | [6] |
| Leflunomide | Mice | Not specified | Not specified | Neuroblastoma & Melanoma |[1][8] |
Q2: How should this compound be formulated for in vivo administration?
A2: Many small molecule inhibitors, including those targeting DHODH, have poor water solubility.[9] A common approach is to use a vehicle mixture. A standard formulation for a related compound consists of a multi-component vehicle.[7]
Data Presentation: Example Formulation for this compound
| Component | Percentage | Purpose |
|---|---|---|
| DMSO | 5% | Solubilizing Agent |
| PEG300 | 30% | Co-solvent / Vehicle |
| Tween 80 | 5% | Surfactant / Emulsifier |
| Saline / PBS | 60% | Diluent / Vehicle |
Note: Always prepare fresh and check for precipitation before administration. The final concentration should be calculated based on the highest dose and a standard injection volume (e.g., 100 µL for a 20g mouse).[7]
Q3: What are the expected downstream cellular effects of DHODH inhibition?
A3: Beyond blocking proliferation, DHODH inhibition triggers several cellular responses. These include:
-
S-phase Cell Cycle Arrest: Depletion of pyrimidines stalls DNA replication.[4][10]
-
Induction of p53: Some DHODH inhibitors have been shown to increase p53 synthesis.[6]
-
Induction of Ferroptosis: DHODH activity is linked to the prevention of ferroptosis, a form of iron-dependent cell death. Inhibition can thus trigger this process in susceptible cells.[7]
-
Increased Antigen Presentation: Pyrimidine depletion can upregulate MHC-I expression on cancer cells, potentially enhancing the efficacy of immune checkpoint inhibitors.[11][12]
Q4: What are the essential control experiments for a this compound in vivo study?
A4: To ensure the observed effects are specific to DHODH inhibition, the following controls are critical:
-
Vehicle Control Group: To control for any effects of the formulation vehicle itself.
-
Uridine Rescue Arm: The effects of DHODH inhibition can be reversed by supplementing with exogenous uridine, which bypasses the enzymatic block.[6][11] Including a cohort treated with both this compound and uridine can confirm on-target activity. Note that physiological plasma levels of uridine can influence efficacy.[6]
-
Pharmacodynamic (PD) Markers: Collect tissue samples (e.g., tumor, plasma) at various time points to measure biomarkers. Key markers include upstream metabolites like dihydroorotate (should increase) and downstream nucleotides like UTP/CTP (should decrease).[12][13]
Experimental Protocols
Protocol: Murine Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Methodology:
-
Cell Culture: Culture the selected cancer cell line (e.g., A375 melanoma, B16F10 melanoma) under standard conditions.[7]
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude or NSG mice) for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells suspended in PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Group 2: this compound (e.g., 50 mg/kg, prepared in vehicle).
-
Administer treatment via the chosen route (e.g., IP injection) on the specified schedule (e.g., daily for 14 days).[7]
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, at the end of the study period, or if toxicity endpoints are met.
-
Tissue Collection: At necropsy, collect tumors and other relevant organs for downstream analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for a typical in vivo xenograft study.
Troubleshooting Guide
Navigating in vivo studies can present challenges. This guide addresses common issues encountered when working with DHODH inhibitors.
Caption: Logical workflow for troubleshooting common in vivo study issues.
Data Presentation: Troubleshooting Common Issues
| Issue Observed | Possible Cause | Suggested Solution / Next Step |
|---|---|---|
| No or Low Efficacy | 1. Insufficient Dose/Exposure: The dose may be too low to achieve therapeutic concentrations at the tumor site. | 1a. Perform a dose-escalation study to find the MTD.1b. Conduct a pharmacokinetic (PK) study to measure plasma and tumor drug concentrations. |
| 2. Poor Bioavailability/Formulation: The compound may not be adequately absorbed or is rapidly metabolized. | 2a. Test alternative administration routes (e.g., oral gavage vs. IP).2b. Optimize the formulation vehicle to improve solubility.[9] | |
| 3. Inherent Tumor Resistance: The tumor model may rely on the pyrimidine salvage pathway, making it less sensitive to de novo synthesis inhibition.[5] | 3a. Confirm on-target activity with PD markers (measure dihydroorotate).3b. Consider combination therapy (e.g., with salvage pathway inhibitors).[5] | |
| High Toxicity | 1. Dose is above MTD: Observed toxicity (e.g., >20% body weight loss, severe lethargy) indicates the dose is too high. | 1a. Reduce the dose or dosing frequency.1b. Implement intermittent dosing schedules (e.g., 5 days on, 2 days off). |
| 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 2a. Run a cohort treated with the vehicle alone to assess its toxicity profile. | |
| 3. On-Target Toxicity: Inhibition of DHODH can affect other rapidly dividing normal cells, such as in the gut or immune system.[3][14] | 3a. Perform complete blood counts (CBCs) and clinical chemistry to identify affected organ systems.3b. Conduct histological analysis of key organs (liver, spleen, intestine) at study endpoint. | |
| Compound Precipitation | 1. Poor Solubility: The compound is not fully dissolved in the vehicle. | 1a. Prepare the formulation fresh before each use.1b. Gently warm and vortex the solution.1c. Consider alternative solubilizing agents (e.g., cyclodextrins). |
| | 2. Incorrect Preparation: The order of addition or ratio of vehicle components is incorrect. | 2a. Always add the compound to the primary solvent (DMSO) first before adding aqueous components. |
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH-IN-26_TargetMol [targetmol.com]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-20 degradation issues during long-term experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Dhodh-IN-20 in long-term experiments. It is intended for researchers, scientists, and drug development professionals to ensure the reliable application of this potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and application of this compound in extended experimental timelines.
Question: I am observing a decrease in the activity of this compound over the course of my multi-day cell culture experiment. What could be the cause?
Answer: A gradual loss of this compound activity in long-term experiments can stem from several factors, primarily related to compound stability in the culture medium. Potential causes include:
-
Degradation in Aqueous Media: Small molecules can degrade in aqueous environments over time through hydrolysis. The rate of degradation can be influenced by the pH and temperature of the culture medium.
-
Oxidation: Components of the cell culture medium or exposure to atmospheric oxygen can lead to oxidative degradation of the compound.
-
Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of cell culture plates and flasks, reducing the effective concentration in the medium.
-
Cellular Metabolism: The cells themselves may metabolize this compound, leading to a decrease in the concentration of the active compound.
To troubleshoot this, consider the following workflow:
Figure 1: Troubleshooting workflow for decreased this compound activity.
Question: My frozen stock solution of this compound has been through multiple freeze-thaw cycles. Could this affect its potency?
Answer: Yes, multiple freeze-thaw cycles can compromise the stability of small molecules dissolved in solvents like DMSO. Each cycle can introduce moisture, which may lead to hydrolysis. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]
Question: I am seeing unexpected off-target effects or cellular stress in my long-term experiments. Could this be related to this compound degradation?
Answer: It is possible that degradation products of this compound could have their own biological activities, potentially leading to off-target effects or cellular toxicity. If you suspect this, it is advisable to assess the purity of your this compound solution over time using analytical methods like HPLC or LC-MS to detect the presence of any degradation products.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Table 1: Recommended Storage Conditions for this compound.[2]
How can I prepare stable working solutions of this compound for my experiments?
For cell culture experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Immediately before use, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium. Be aware that the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3][4][5]
What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with similar structural features, such as trifluoromethyl groups and heterocyclic rings, can be susceptible to certain degradation mechanisms:
-
Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The aromatic rings and other electron-rich moieties could be prone to oxidation.
-
Defluorination: Trifluoromethyl groups are generally stable, but under certain conditions, they can undergo defluorination, although this is less common.[6][7][8][9][10]
What is the mechanism of action of this compound?
This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[11] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[12] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells.[12]
Figure 2: Simplified signaling pathway of DHODH inhibition by this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the experimental samples:
-
In sterile microcentrifuge tubes, dilute the this compound stock solution in your complete cell culture medium to your final working concentration (e.g., 10 µM).
-
Prepare a sufficient number of tubes to collect samples at different time points (e.g., 0, 24, 48, 72 hours).
-
-
Incubate the samples: Place the tubes in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Sample collection: At each time point, remove one tube from the incubator.
-
Sample preparation for HPLC:
-
Centrifuge the tube to pellet any cells or debris.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC analysis:
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from potential degradation products. A common starting point for a C18 column is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the peak area as a function of time to determine the stability profile. A decrease in the peak area over time indicates degradation.
-
DHODH Enzyme Activity Assay
This is a generalized protocol to measure the enzymatic activity of DHODH, which can be adapted to assess the inhibitory effect of this compound.[2][13][14][15]
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) or Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare reagents:
-
Dissolve DHO, CoQ10, and DCIP in the assay buffer to their desired final concentrations.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.
-
-
Set up the reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound to the appropriate wells.
-
Add the DHODH enzyme to all wells except the negative control.
-
Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add the substrate mixture (DHO, CoQ10, and DCIP) to all wells to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 600 nm (for DCIP) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data analysis:
-
Calculate the rate of decrease in absorbance for each well. The rate is proportional to the DHODH activity.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Dhodh-IN-20 at High Concentrations
Disclaimer: Direct, comprehensive data on the specific off-target effects of Dhodh-IN-20 at high concentrations is not currently available in the public domain. This guide provides information based on the known off-target profiles of other DHODH inhibitors and general principles of kinase inhibitor selectivity. The troubleshooting advice and experimental protocols are intended to guide researchers in assessing the potential off-target effects of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound at high concentrations?
While specific data for this compound is lacking, studies on other DHODH inhibitors and structurally similar compounds suggest that at high concentrations, off-target effects may occur, primarily on other kinases. For instance, some FTO inhibitors, which can be structurally similar to DHODH inhibitors, have shown off-target inhibition of DHODH. Conversely, it is plausible that high concentrations of this compound may inhibit other cellular kinases. Researchers should be cautious as concentrations exceeding 10 μM for similar compounds have been reported to cause off-target inhibition of various epigenetic regulators and kinases[1].
Q2: What are the typical on-target cellular effects of DHODH inhibition?
Inhibition of DHODH, the on-target effect of this compound, leads to the depletion of the pyrimidine nucleotide pool. This has several downstream consequences that are important to distinguish from off-target effects. These include:
-
Cell Cycle Arrest: Rapidly proliferating cells are highly dependent on de novo pyrimidine synthesis, and its inhibition can lead to cell cycle arrest[2].
-
Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death[3].
-
Metabolic Changes: Inhibition of DHODH can alter cellular metabolism, including effects on mitochondrial respiration and glycolysis[4].
Q3: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
Distinguishing on-target from off-target effects is crucial. A key strategy is to perform rescue experiments. The on-target effects of DHODH inhibition can typically be reversed by supplementing the cell culture medium with uridine, which replenishes the pyrimidine pool via the salvage pathway[2][5][6]. If an observed phenotype is not rescued by uridine supplementation, it is more likely to be an off-target effect.
Q4: What experimental approaches can I use to identify potential off-target kinases of this compound?
Several established methods can be employed to determine the selectivity profile of a kinase inhibitor like this compound:
-
Kinome Scanning: This involves screening the inhibitor against a large panel of purified kinases to determine its binding affinity or inhibitory activity. Commercial services like KINOMEscan® offer comprehensive profiling[3][7][8].
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. It can be adapted to a high-throughput format to identify cellular targets[5][9][10].
-
Whole-Proteome Mass Spectrometry: This approach can identify protein targets of a compound in an unbiased manner by analyzing changes in protein expression, post-translational modifications, or thermal stability across the entire proteome[11][12].
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cellular phenotype at high concentrations of this compound. | Off-target effects. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Conduct a uridine rescue experiment. If the phenotype persists, it is likely an off-target effect. 3. Consider performing a kinome scan to identify potential off-target kinases. |
| Inconsistent results between experiments. | Variability in cell culture conditions or compound stability. | 1. Ensure consistent cell passage number and density. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify the final concentration of the inhibitor in the culture medium. |
| Cell death observed even with uridine rescue. | The off-target effect itself is cytotoxic. | 1. Lower the concentration of this compound. 2. Identify the off-target protein(s) using techniques like CETSA or proteomics. 3. Use a more selective DHODH inhibitor if available for comparison. |
Experimental Protocols
Kinome Scanning (General Workflow)
Kinome scanning services are typically outsourced to specialized companies. The general workflow is as follows:
-
Compound Submission: The researcher provides a sample of this compound at a specified concentration.
-
Assay Performance: The compound is screened against a panel of hundreds of purified human kinases. The assay typically measures the ability of the compound to compete with a known ligand for binding to the kinase active site.
-
Data Analysis: The results are provided as the percentage of inhibition or binding affinity (e.g., Kd values) for each kinase in the panel. This allows for the identification of potential off-target interactions.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to confirm target engagement in a cellular context.
-
Cell Treatment: Treat cultured cells with either vehicle control or a high concentration of this compound.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble DHODH (and potential off-targets) at each temperature point using methods like Western blotting or mass spectrometry.
-
Data Analysis: A target protein that is stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Potential Off-Target Signaling Pathways
Based on the known cross-reactivity of some kinase inhibitors, high concentrations of this compound could potentially interfere with various signaling pathways critical for cell growth, proliferation, and survival. It is important to investigate these possibilities if off-target effects are suspected.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dhodh-IN-20 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential bioavailability challenges encountered during experiments with Dhodh-IN-20, a potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Troubleshooting Guides
Issue: Low in vivo efficacy despite potent in vitro activity.
Possible Cause: Poor oral bioavailability of this compound may be limiting its exposure at the target site. This can be due to low aqueous solubility, poor membrane permeability, or significant first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract environment.
-
Permeability: Assess the permeability of this compound using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
LogP/LogD: Determine the lipophilicity of the compound, which influences both solubility and permeability.
-
-
Select an Appropriate Formulation Strategy: Based on the characterization, choose a suitable formulation approach to enhance bioavailability. Refer to the tables below for a comparison of different strategies.
-
Conduct in vivo Pharmacokinetic (PK) Studies: Administer different formulations of this compound to animal models and measure plasma concentrations over time to determine key PK parameters (Cmax, Tmax, AUC).
Issue: High variability in experimental results between animals.
Possible Cause: Inconsistent absorption of this compound due to its physicochemical properties and the physiological state of the animals.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent dosing procedures and volumes.
-
Control the feeding state of the animals (fasted vs. fed), as food can significantly impact the absorption of poorly soluble compounds.
-
-
Improve Formulation Robustness:
-
Consider using a formulation that is less sensitive to GI conditions, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion. These formulations can help to maintain the drug in a solubilized state.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is not publicly available, compounds in this class (potent, heterocyclic small molecules) often exhibit poor aqueous solubility and/or low membrane permeability. These are the primary factors that can limit oral bioavailability. Additionally, as a small molecule, it may be subject to first-pass metabolism in the liver.
Q2: How can I improve the solubility of this compound for my in vitro assays?
A2: For in vitro experiments, you can use co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to dissolve this compound. However, be mindful of the final concentration of the co-solvent in your assay, as it may affect the biological system. For cell-based assays, it is crucial to ensure the final solvent concentration is non-toxic to the cells.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Physical Modifications: Reducing particle size (micronization, nanonization) to increase the surface area for dissolution.[2][3]
-
Chemical Modifications: Salt formation for ionizable compounds to improve solubility.
-
Formulation Approaches:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to enhance solubility and dissolution rate.[1][4]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a common example that form fine emulsions in the GI tract, facilitating absorption.[1][5]
-
Nanoparticle Systems: Encapsulating or formulating the drug into nanoparticles to increase surface area and potentially alter its absorption pathway.[5]
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Suitable for this compound? |
| Micronization/Nanonization | Increases surface area by reducing particle size.[2] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation. | Potentially, as a first approach if solubility is the main issue. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy amorphous form within a polymer matrix.[1] | Significant increase in apparent solubility and dissolution rate. | Physically unstable (risk of recrystallization); requires careful polymer selection. | Likely a very effective strategy. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro/nanoemulsion upon contact with GI fluids.[1] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[5] | Requires careful formulation development and selection of excipients; potential for GI side effects with high surfactant concentrations. | A promising approach, especially if both solubility and permeability are concerns. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule. | Increases aqueous solubility. | Can decrease permeability if the complex is too stable; potential for toxicity at high concentrations. | Could be considered, but the impact on permeability needs to be evaluated.[6] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Collect the solid dispersion and characterize it for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a formulation from the self-emulsifying region and dissolve this compound in it with gentle heating and stirring.
-
Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a clear or bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size and polydispersity index.
-
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Experimental Workflow for Bioavailability Assessment
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhodh-IN-20 and Resistance Mechanisms in Cancer Cells
Disclaimer: Information regarding resistance mechanisms to Dhodh-IN-20 is limited in publicly available research. The following troubleshooting guides and FAQs are based on established resistance mechanisms observed with other well-characterized DHODH inhibitors, such as Brequinar and Teriflunomide. These mechanisms are likely to be relevant for this compound due to the shared target, the dihydroorotate dehydrogenase (DHODH) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other DHODH inhibitors?
A1: this compound, like other DHODH inhibitors, targets the dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells like cancer cells.[1][2] By inhibiting DHODH, these drugs deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to DHODH inhibitors can arise through several mechanisms:
-
Activation of the Pyrimidine Salvage Pathway: Cancer cells can bypass the block in the de novo pathway by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine and cytidine.[4] A key enzyme in this pathway is Uridine-Cytidine Kinase 2 (UCK2).[4]
-
Upregulation of CAD: Increased expression or activity of the trifunctional enzyme carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), which functions upstream of DHODH in the de novo pathway, has been identified as a potential resistance mechanism.[5]
-
Intrinsic Resistance: Some cancer cell lines may have an inherently high capacity for nucleoside salvage, making them less dependent on the de novo pathway and thus less sensitive to DHODH inhibition from the outset.
-
Other Genetic Factors: Research has implicated other genes, such as the serine-threonine kinase MARK3, the serine-threonine phosphatase CTDSPL2, and the RNA-binding protein NANOS2, as potential contributors to resistance, although their precise roles are still under investigation.[5]
Q3: How can I experimentally confirm if the pyrimidine salvage pathway is responsible for resistance in my cell line?
A3: You can test the role of the salvage pathway by co-treating your resistant cells with this compound and an inhibitor of the salvage pathway, such as an inhibitor of the nucleoside transporter ENT1. If the combination restores sensitivity to this compound, it suggests that the salvage pathway is a key resistance mechanism. Alternatively, you can culture the cells in a uridine-depleted medium and assess if this enhances the efficacy of this compound.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to DHODH inhibitors?
A4: While research is ongoing, high expression of DHODH itself may correlate with sensitivity to its inhibitors.[6] Conversely, high expression of enzymes in the pyrimidine salvage pathway, such as UCK2, could be a potential biomarker for resistance. The CTP and/or UTP content in cancer cells is also being explored as a potential pharmacodynamic biomarker to guide treatment regimens.[4]
Troubleshooting Guides
Issue 1: Decreased or No Response to this compound Treatment
Possible Cause 1: Sub-optimal Drug Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. Ensure that the concentrations used in your experiments are appropriate to elicit a biological response.
Possible Cause 2: Acquired Resistance via Salvage Pathway Activation.
-
Troubleshooting Step 1: Culture the resistant cells in the presence of this compound with and without supplemental uridine. If the addition of uridine rescues the cells from the drug's effects, it strongly indicates a dependency on the salvage pathway.
-
Troubleshooting Step 2: Analyze the expression levels of key salvage pathway proteins, such as UCK2 and nucleoside transporters (e.g., SLC29A1), via western blotting or qRT-PCR in both sensitive and resistant cells. An upregulation in resistant cells would support this mechanism.
Possible Cause 3: Intrinsic Resistance due to High Salvage Pathway Activity.
-
Troubleshooting Step: Compare the baseline expression of salvage pathway components in your cell line to that of known sensitive cell lines. High basal expression may explain the lack of response.
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause 1: Fluctuations in Media Composition.
-
Troubleshooting Step: Ensure that the culture medium used for all experiments is consistent, particularly regarding the presence of nucleosides. Standard cell culture media can contain varying levels of uridine, which can impact the efficacy of DHODH inhibitors. Consider using dialyzed fetal bovine serum (FBS) to minimize exogenous nucleosides.
Possible Cause 2: Cell Seeding Density and Proliferation Rate.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. The anti-proliferative effects of DHODH inhibitors are most pronounced in rapidly dividing cells.[1]
Quantitative Data Summary
Table 1: IC50 Values of Various DHODH Inhibitors in Cancer Cell Lines
| DHODH Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Brequinar | T-ALL Cell Lines | Nanomolar range | [7] |
| HOSU-53 | SCLC Cell Lines | Low nanomolar range | [8] |
| Emvododstat (PTC299) | MOLM-13 (AML) | 5 | [9] |
| Emvododstat (PTC299) | THP-1 (AML) | >4000 | [9] |
| A771726 | A375 (Melanoma) | 7,990 | |
| Brequinar | A375 (Melanoma) | 4.7 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, UCK2, CAD, and a loading control like beta-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Pyrimidine Synthesis Pathways and DHODH Inhibition.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Novel DHODH Inhibitors: Dhodh-IN-20 vs. Brequinar in the Context of Acute Myeloid Leukemia Research
For researchers and drug development professionals in the field of oncology, particularly those focused on acute myeloid leukemia (AML), the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of a novel inhibitor, Dhodh-IN-20, with the well-established compound, Brequinar, focusing on their efficacy, and underlying mechanisms of action, supported by available experimental data.
This compound, also identified as Compound 133, is a potent, novel inhibitor of DHODH being investigated for its potential in treating AML.[1] Brequinar (DuP-785), a more extensively studied DHODH inhibitor, has also demonstrated significant anti-leukemic activity in preclinical models of AML and has been the subject of clinical investigation.[2][3] Both compounds target DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like cancer cells.[1]
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data on the in vitro potency of this compound and Brequinar.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Enzymatic Assay | DHODH | Data not publicly available in summary | [1] |
| Cellular Assay | MOLM-13 (AML cell line) | 0.02 nM | [1] | |
| Brequinar | Enzymatic Assay | Human DHODH | 1.8 nM - 5.2 nM | [4] |
| Enzymatic Assay | In vitro DHODH activity | ~20 nM | ||
| Cellular Assay | Various cancer cell lines | µM range | ||
| Cellular Assay | AML cell lines | Potent activity | [2][3] |
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Brequinar exert their anti-cancer effects by inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this crucial step, these inhibitors deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells, which are highly dependent on this pathway.[1]
Experimental Protocols
In Vitro DHODH Enzymatic Assay
A standardized in vitro enzymatic assay is utilized to determine the direct inhibitory activity of compounds against DHODH. The general protocol involves:
-
Recombinant Enzyme: Purified recombinant human DHODH is used as the enzyme source.
-
Substrate and Cofactors: The reaction mixture includes the substrate dihydroorotate and a suitable electron acceptor, such as coenzyme Q.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (this compound or Brequinar).
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The rate of orotate formation is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vitro Cellular Proliferation Assay (MOLM-13 Cells)
To assess the anti-proliferative effects of the inhibitors on cancer cells, a cellular assay using a human AML cell line, such as MOLM-13, is performed. The typical workflow is as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established DHODH Inhibitors: Dhodh-IN-20 (BAY 2402234) vs. Leflunomide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dhodh-IN-20, a potent and selective next-generation dihydroorotate dehydrogenase (DHODH) inhibitor, and Leflunomide, a well-established immunomodulatory drug targeting the same enzyme. This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of these compounds for future research and development.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer. While Leflunomide has been a cornerstone in the treatment of rheumatoid arthritis, newer inhibitors like this compound (also known as BAY 2402234 or Orludodstat) are emerging with potentially enhanced potency and selectivity.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Leflunomide function by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a crucial step in the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis. By blocking this pathway, these inhibitors deplete the pyrimidine pool available to rapidly dividing cells, such as activated lymphocytes or cancer cells, leading to cell cycle arrest and inhibition of proliferation.
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726), which is responsible for its DHODH inhibitory activity.[1]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory activity of this compound (BAY 2402234) and the active metabolite of Leflunomide (Teriflunomide/A77 1726) against human DHODH.
| Inhibitor | Target | IC50 Value | Reference |
| This compound (BAY 2402234) | Human DHODH | 1.2 nM | [2][3] |
| Teriflunomide (A77 1726) | Human DHODH | 411 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound (BAY 2402234) is a significantly more potent inhibitor of human DHODH in vitro compared to Leflunomide's active metabolite, with an IC50 value in the low nanomolar range.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate DHODH inhibitors.
DHODH Enzyme Inhibition Assay (DCIP Reduction Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) solution
-
Decylubiquinone (Coenzyme Q analog) solution
-
2,6-dichloroindophenol (DCIP) solution
-
This compound and Leflunomide (or Teriflunomide) stock solutions in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and Leflunomide) in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human DHODH enzyme to each well.
-
Add the serially diluted inhibitors to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.[4]
Cell Proliferation Assay (CCK-8/WST-8 Method)
This assay determines the effect of DHODH inhibitors on the proliferation of rapidly dividing cells.
Materials:
-
A suitable cancer cell line (e.g., MOLM-13 for AML studies)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Leflunomide stock solutions in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound and Leflunomide in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitors to the cells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period, typically 72 hours.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[5]
Conclusion
The available data strongly suggests that this compound (BAY 2402234) is a highly potent inhibitor of human DHODH, demonstrating significantly greater in vitro activity than the established drug Leflunomide's active metabolite, teriflunomide.[1][2][3] This enhanced potency may translate to improved therapeutic efficacy and potentially different clinical applications, particularly in oncology where highly effective inhibition of pyrimidine synthesis is desirable.[6]
For researchers in drug development, the provided experimental protocols offer a foundation for the direct comparative evaluation of these and other DHODH inhibitors. Further head-to-head studies, including selectivity profiling against other dehydrogenases and in vivo efficacy and safety assessments, will be crucial to fully elucidate the therapeutic potential of this compound relative to Leflunomide and other existing therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
Comparative Analysis of DHODH Inhibitor Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of Dihydroorotate Dehydrogenase (DHODH) inhibitors in various cancer cell lines. While specific experimental data for Dhodh-IN-20 is limited in publicly available literature, this document summarizes the activity of other well-characterized DHODH inhibitors, Brequinar and Leflunomide, to provide a baseline for understanding the potential efficacy of this class of compounds. This compound is a potent inhibitor of DHODH, an enzyme critical for the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[1]
Targeting the Pyrimidine Biosynthesis Pathway in Cancer
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process required for the synthesis of nucleotides, the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to sustain their growth. DHODH catalyzes a rate-limiting step in this pathway, making it an attractive target for anti-cancer therapies. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.
Caption: The de novo pyrimidine biosynthesis pathway and the role of DHODH.
Comparative Activity of DHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the DHODH inhibitors Brequinar and Leflunomide in a variety of cancer cell lines. This data is provided to illustrate the range of activity of DHODH inhibitors across different cancer types. It is important to note that the activity of this compound may vary.
| Cancer Type | Cell Line | DHODH Inhibitor | IC50 (µM) |
| Leukemia | HL-60 | Brequinar | Not specified |
| THP-1 | Brequinar | Not specified | |
| U937 | Brequinar | Not specified | |
| MOLM-13 | Brequinar | Not specified | |
| Neuroblastoma | A panel of neuroblastoma cell lines | Brequinar | Low nanomolar range |
| Esophageal Squamous Cell Carcinoma | KYSE510 | Leflunomide | 108.2 |
| KYSE450 | Leflunomide | 124.8 | |
| Colorectal Cancer | SW620 | Leflunomide | 173.9 |
| Bladder Cancer | T24 | Leflunomide | 39.0 (48h) |
| 5637 | Leflunomide | 84.4 (48h) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or other DHODH inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
Conclusion
Inhibition of DHODH presents a promising strategy for cancer therapy due to the high reliance of tumor cells on the de novo pyrimidine biosynthesis pathway. While direct experimental data for this compound is not widely available, the comparative data for other DHODH inhibitors like Brequinar and Leflunomide demonstrate potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The provided experimental protocols offer a framework for the cross-validation of this compound's activity. Further studies are warranted to establish the specific efficacy and molecular mechanisms of this compound in different cancer contexts.
References
Independent Verification of Dhodh-IN-20's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dhodh-IN-20, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), with other known DHODH inhibitors. The information presented is collated from publicly available data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound and DHODH Inhibition
This compound is a small molecule inhibitor targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells. By inhibiting DHODH, this compound disrupts the supply of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth. It is currently under investigation for its potential in treating acute myelogenous leukemia (AML).
The mechanism of action of DHODH inhibitors is well-established. These agents block the fourth enzymatic step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate. This leads to a depletion of the pyrimidine nucleotide pool, which in turn affects DNA and RNA synthesis, protein glycosylation, and phospholipid metabolism.
Comparative Analysis of DHODH Inhibitors
This section compares the in vitro potency of this compound with other well-characterized DHODH inhibitors. The data is compiled from various studies and commercial sources. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions.
| Compound | Target | IC50 (Human DHODH) | Source |
| This compound | DHODH | Potent inhibitor (Specific IC50 not publicly available in peer-reviewed literature) | Commercial Vendor |
| Brequinar | DHODH | ~20 nM | [1] |
| Teriflunomide (A77 1726) | DHODH | ~600 nM | [2] |
| Leflunomide | DHODH (Prodrug of Teriflunomide) | Weak inhibitor, converted to active form | [3] |
| H-006 | DHODH | 3.8 nM | [4] |
| S416 | DHODH | 17 nM (EC50 in infected cells) | [5] |
Signaling Pathways and Cellular Effects of DHODH Inhibition
The inhibition of DHODH triggers a cascade of downstream cellular events. The primary effect is the depletion of the pyrimidine pool, which directly impacts DNA and RNA synthesis. This can lead to S-phase cell cycle arrest. Furthermore, DHODH inhibition has been shown to influence other critical signaling pathways. For instance, it can lead to the stabilization and activation of the tumor suppressor protein p53 and can affect the expression of the MYC oncogene, a key regulator of cell proliferation and differentiation in AML.[6]
Below are diagrams illustrating the pyrimidine biosynthesis pathway and the mechanism of action of DHODH inhibitors.
Caption: De novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.
Caption: Cellular consequences of DHODH inhibition by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to verify the mechanism of action of DHODH inhibitors.
DHODH Enzyme Inhibition Assay (DCIP Assay)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP).
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone. In this in vitro assay, a synthetic quinone analogue and DCIP are used as electron acceptors. The reduction of DCIP leads to a decrease in absorbance at 600 nm, which is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH protein
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (or other suitable quinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl and a detergent like Triton X-100)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, DCIP, and Coenzyme Q10.
-
Add the test compounds or DMSO (vehicle control) to the respective wells and pre-incubate with the DHODH enzyme for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the absorbance at 600 nm at regular intervals for a set duration (e.g., 10-30 minutes).
-
Calculate the rate of reaction (decrease in absorbance over time) for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay assesses the effect of DHODH inhibitors on the growth of cancer cell lines, such as those derived from acute myelogenous leukemia.
Principle: The viability or proliferation of cells is measured after treatment with the inhibitor. A reduction in cell proliferation indicates the cytotoxic or cytostatic effect of the compound.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MOLM-13)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Test compounds
-
Uridine and Orotic Acid (for rescue experiments)
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
For rescue experiments, co-treat a set of wells with the inhibitor and either uridine or orotic acid.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Caption: Workflow for the independent verification of this compound's mechanism of action.
Conclusion
This compound is a potent inhibitor of DHODH, a validated target for anti-cancer therapy. Its mechanism of action, centered on the disruption of pyrimidine biosynthesis, is consistent with that of other known DHODH inhibitors. The provided comparative data and experimental protocols offer a framework for researchers to independently verify its efficacy and further explore its therapeutic potential. Direct comparative studies under standardized conditions will be crucial for definitively positioning this compound within the landscape of DHODH inhibitors.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of DHODH Inhibitors in AML Models: ASLAN003 vs. Brequinar
A comprehensive analysis of preclinical data for researchers and drug development professionals in Acute Myeloid Leukemia (AML).
This guide provides a detailed, data-driven comparison of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, ASLAN003 and Brequinar (BRQ), in the context of Acute Myeloid Leukemia (AML). While the initial query sought a comparison with Dhodh-IN-20, a lack of public data necessitated a pivot to the well-characterized and clinically relevant comparator, Brequinar. Both ASLAN003 and Brequinar target a critical enzyme in the de novo pyrimidine biosynthesis pathway, a key metabolic vulnerability in rapidly proliferating cancer cells like AML blasts. Inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest, differentiation, and apoptosis of leukemic cells.[1][2] This guide summarizes key preclinical findings to inform ongoing research and development efforts in AML therapeutics.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both ASLAN003 and Brequinar are potent inhibitors of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][3] This enzyme, located in the inner mitochondrial membrane, is crucial for the production of pyrimidines, which are essential building blocks for DNA and RNA.[4] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis, which disproportionately affects rapidly dividing cancer cells that are highly dependent on this pathway.[1][2] The consequence for AML cells is a shift from proliferation to differentiation and eventual apoptosis.[1][3]
Caption: DHODH Inhibition Signaling Pathway.
In Vitro Efficacy: A Comparative Analysis
Enzymatic and Cellular Potency
Both ASLAN003 and Brequinar demonstrate potent inhibition of the DHODH enzyme and antiproliferative activity against various AML cell lines.
| Compound | Target | IC50 (Enzymatic) | Cell Line | IC50 (Cell Viability) | Reference |
| ASLAN003 | Human DHODH | - | THP-1 | 152 nM | [3][5] |
| MOLM-14 | 582 nM | [3][5] | |||
| KG-1 | 382 nM | [3][5] | |||
| Brequinar | Human DHODH | ~20 nM | U937 | ~1 µM (ED50) | [6] |
| THP1 | ~1 µM (ED50) | [6] | |||
| A-375 | 0.59 µM | [7] | |||
| A549 | 4.1 µM | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Induction of Differentiation and Apoptosis
A key therapeutic goal in AML is to overcome the differentiation block of myeloid blasts. Both ASLAN003 and Brequinar have been shown to induce differentiation and apoptosis in AML cell lines.
| Compound | Cell Line | Effect | Key Findings | Reference |
| ASLAN003 | MOLM-14 | Differentiation | At 100 nM, induced CD11b expression in 63.9% of cells, showing nearly two-fold higher potency than Brequinar at the same concentration. | [3] |
| THP-1, KG-1 | Differentiation | Increased expression of myeloid differentiation markers CD11b and CD14. | [3] | |
| Brequinar | MOLM-14 | Differentiation | At 100 nM, induced CD11b expression in 33.1% of cells. | [3] |
| THP1 | Differentiation | Upregulation of CD11b in explanted tumors from xenograft models. | [6] | |
| ASLAN003 | Various AML cell lines | Apoptosis | Triggers apoptotic pathways. | [3] |
| Brequinar | Various AML cell lines | Apoptosis | Induces apoptosis, which can be rescued by uridine supplementation. | [8] |
In Vivo Efficacy in AML Xenograft Models
The anti-leukemic activity of both compounds has been evaluated in preclinical in vivo models, demonstrating their potential to reduce tumor burden and prolong survival.
| Compound | Model | Dosing | Key Outcomes | Reference |
| ASLAN003 | MOLM-14 & THP-1 Xenografts | 50 mg/kg, daily oral gavage | Significantly prolonged survival and reduced disseminated tumors and leukemic infiltration. | [4][5] |
| AML PDX model | 50 mg/kg, daily oral gavage | Reduced leukemic burden. | [5] | |
| Brequinar | THP1 subcutaneous xenograft | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth and induced differentiation of tumor cells. | [6] |
| HL60 & MOLM13 subcutaneous xenografts | Not specified | Arrested tumor growth. | [6] | |
| MLL/AF9 syngeneic model | Not specified | Decreased leukemia burden and increased differentiation markers. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay
Caption: Cell Viability Assay Workflow.
Methodology: AML cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (typically 48-72 hours), a viability reagent such as MTT or resazurin is added.[9][10] These reagents are converted into a colored or fluorescent product by metabolically active cells. The signal is then quantified using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated.[9][10]
Flow Cytometry for Differentiation Markers
Caption: Flow Cytometry Workflow for Differentiation.
Methodology: Following treatment with the DHODH inhibitors, AML cells are harvested and stained with fluorescently-conjugated antibodies specific for myeloid differentiation markers, such as CD11b and CD14.[11][12] The cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells, allowing for the quantification of the percentage of cells expressing these differentiation markers.[11][12]
In Vivo AML Xenograft Model
Caption: In Vivo AML Xenograft Model Workflow.
Methodology: Human AML cells are implanted into immunocompromised mice, either subcutaneously or intravenously.[13][14] Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor or a vehicle control.[13][14] Tumor growth is monitored regularly, and at the end of the study, tumors or tissues can be harvested for further analysis, such as flow cytometry for differentiation markers.[6] Survival is also a key endpoint in these studies.[4][5]
Conclusion
Both ASLAN003 and Brequinar are potent inhibitors of DHODH with significant preclinical activity in AML models. They effectively inhibit AML cell proliferation, induce differentiation, and promote apoptosis. In vivo studies confirm their anti-leukemic efficacy. Notably, direct comparative data suggests that ASLAN003 may have a higher potency in inducing differentiation in certain AML cell lines compared to Brequinar.[3] The favorable therapeutic index of DHODH inhibitors, with greater activity against AML cells compared to normal hematopoietic progenitors, underscores their potential as a targeted therapy for this challenging disease.[3][4] Further clinical investigation is warranted to fully elucidate the therapeutic potential of these agents in patients with AML.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Synergism Between DHODH Inhibitors and Dipyridamole Leads to Synthetic Lethality in Acute Myeloid Leukemia | bioRxiv [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 11. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Specificity of Dhodh-IN-20 for DHODH Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dhodh-IN-20 and other prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors. Due to the limited availability of primary research data on this compound, this guide focuses on establishing a framework for its evaluation by comparing its commercially available information against well-characterized inhibitors: Brequinar, Leflunomide, and Vidofludimus.
Introduction to DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.
This guide will delve into the specifics of DHODH inhibition by comparing this compound with established inhibitors, providing available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Comparative Analysis of DHODH Inhibitors
| Inhibitor | Target | IC50 (Human DHODH) | Key Features |
| This compound | DHODH | Data not publicly available | Described as a potent inhibitor for acute myelogenous leukemia research.[2] |
| Brequinar | DHODH | ~5.2 nM - 20 nM[2][3] | Potent inhibitor with broad-spectrum antiviral activity.[3] |
| A77 1726 | DHODH | ~1.1 µM - 7.99 µM[4][5] | Active metabolite of the approved anti-rheumatic drug Leflunomide.[6] |
| Vidofludimus | DHODH | ~134 nM - 160 nM[7][8][9] | Selective inhibitor with applications in autoimmune diseases.[8] |
Experimental Protocols
To ensure accurate and reproducible results in the evaluation of DHODH inhibitors, standardized experimental protocols are crucial. The following sections detail common methodologies used to assess the potency and specificity of compounds like this compound.
DHODH Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHODH. A common method is the 2,6-dichloroindophenol (DCIP) reduction assay.
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to a co-substrate, which in this assay is the redox-sensitive dye DCIP. The reduction of DCIP leads to a measurable decrease in absorbance at 600 nm.
Protocol:
-
Reagents:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - co-substrate
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (e.g., this compound) and control inhibitors
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the DHODH enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
-
Cellular Proliferation Assay
This assay assesses the effect of DHODH inhibition on the growth of cancer cell lines that are dependent on de novo pyrimidine synthesis.
Principle: Inhibition of DHODH will deplete the pyrimidine pool, leading to cell cycle arrest and reduced proliferation in sensitive cell lines.
Protocol:
-
Materials:
-
Cancer cell line known to be sensitive to DHODH inhibition (e.g., A375 melanoma, H929 myeloma, Ramos lymphoma cells).[5]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and control inhibitors
-
Reagents for assessing cell viability (e.g., XTT, MTS, or trypan blue)
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Assess cell viability using a chosen method. For example, with an XTT assay, a reagent is added that is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells.
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs can aid in understanding the mechanism of action and the methods used for validation.
Caption: DHODH inhibitors block the conversion of dihydroorotate to orotate.
Caption: Workflow for a DHODH enzymatic inhibition assay.
Conclusion
Validating the specificity of a novel inhibitor such as this compound is paramount for its reliable use in research and potential therapeutic development. While direct comparative data for this compound is currently lacking in peer-reviewed literature, this guide provides the necessary context and methodologies for its evaluation. By employing standardized enzymatic and cellular assays, researchers can quantitatively assess the potency and selectivity of this compound and compare it to the established profiles of Brequinar, Leflunomide, and Vidofludimus. This rigorous approach will enable a clear understanding of this compound's potential as a specific and effective tool for studying DHODH-related biological processes.
References
- 1. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. US7247736B2 - Method of identifying inhibitors of DHODH - Google Patents [patents.google.com]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
Comparative Analysis of DHODH Inhibitors in Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors in primary patient-derived cancer cells. Due to the limited public availability of experimental data for "Dhodh-IN-20," this document focuses on two well-characterized DHODH inhibitors, ASLAN003 and BAY2402234 , for which there is published data in patient-derived models. We also include comparative data with the established DHODH inhibitor, Brequinar .
Introduction to DHODH Inhibition in Oncology
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high proliferative rate, are heavily dependent on this pathway for nucleotide supply.[1] Inhibition of DHODH effectively starves cancer cells of the necessary building blocks for proliferation, leading to cell cycle arrest and apoptosis.[1] This dependency makes DHODH a compelling target for cancer therapy.[2] Patient-derived cancer models, such as patient-derived xenografts (PDXs) and primary cell cultures, are crucial for evaluating the efficacy of targeted therapies like DHODH inhibitors as they more accurately recapitulate the heterogeneity and complexity of human tumors.[3][4]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo activity of selected DHODH inhibitors in patient-derived cancer models.
Table 1: In Vitro Activity of DHODH Inhibitors in Cancer Cell Lines and Primary Patient-Derived Cells
| Compound | Cancer Type | Cell Line/Primary Cells | Readout | IC50/EC50 | Citation |
| ASLAN003 | Acute Myeloid Leukemia (AML) | THP-1 | Cell Viability (48h) | 152 nM | [5][6] |
| AML | MOLM-14 | Cell Viability (48h) | 582 nM | [5][6] | |
| AML | KG-1 | Cell Viability (48h) | 382 nM | [5][6] | |
| AML | Primary Patient Blasts | Cell Viability | - | [5] | |
| AML | MOLM-14 | CD11b+ cells (96h) | EC50: 85 nM | [6] | |
| AML | THP-1 | CD11b+ cells (96h) | EC50: 28 nM | [6] | |
| AML | KG-1 | CD11b+ cells (96h) | EC50: 56 nM | [6] | |
| BAY2402234 | Glioblastoma (EGFRwt) | Patient-Derived Cell Line (GBM#35) | Cell Viability | ~5 nM | [7] |
| Glioblastoma (EGFRvIII) | Patient-Derived Cell Line (GBM#41) | Cell Viability | >500 nM | [7] | |
| Brequinar | AML | Normal CD34+CD38+ BM cells | Cell Viability | 2.87 µM | [5] |
| AML | MOLM-14 | CD11b+ cells (96h) | 33.1% at 100 nM | [5] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | PDX Model | Dosing | Outcome | Citation |
| ASLAN003 | Acute Myeloid Leukemia (AML) | AML-14 | 50 mg/kg, daily oral gavage | Significantly reduced leukemic burden | [6] |
| AML | AML-23 | 50 mg/kg, daily oral gavage | Significantly reduced leukemic burden | [8] | |
| BAY2402234 | Acute Myeloid Leukemia (AML) | Multiple AML PDX models | Not specified | Strong anti-tumor efficacy | [9] |
| Glioblastoma | Two intracranial human glioblastoma xenograft models | Daily oral gavage | Significantly impaired tumor growth | [10] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[11] This process helps to preserve the original tumor's architecture, cellular diversity, and molecular signature.[4]
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions and with appropriate patient consent.[11]
-
Implantation:
-
Tumor Growth and Passaging:
-
Monitor mice for tumor engraftment and growth.
-
Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested.
-
A portion of the tumor is cryopreserved for biobanking, another portion is used for analysis, and the remainder is serially passaged into new cohorts of mice for expansion.[3]
-
In Vivo Drug Efficacy Studies in PDX Models
Protocol:
-
Cohort Formation: Once tumors in a passage cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer the DHODH inhibitor (e.g., ASLAN003 at 50 mg/kg) and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).[6]
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor mouse body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice.
-
Harvest tumors for downstream analysis, such as immunohistochemistry, western blotting, or genomic analysis, to assess target engagement and pharmacodynamic effects.[6]
-
Cell Viability Assay for Primary Patient-Derived Cells and Organoids
Cell viability assays are used to determine the number of living cells in a population after treatment with a therapeutic agent. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[12]
Protocol:
-
Cell Plating:
-
Drug Treatment: Add the DHODH inhibitor at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours) under standard cell culture conditions.[5]
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.[13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. haematologica.org [haematologica.org]
- 9. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 10. DHODH inhibition impedes glioma stem cell proliferation, induces DNA damage, and prolongs survival in orthotopic glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 13. 2.3. Drug treatment organoid viability assays [bio-protocol.org]
Comparative Analysis of Dhodh-IN-20 and Teriflunomide: A Guide for Researchers
In the landscape of drug discovery, particularly for autoimmune diseases and oncology, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising therapeutic strategy. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. This guide provides a detailed comparative analysis of two DHODH inhibitors: Dhodh-IN-20, a novel investigational compound, and Teriflunomide, an established drug approved for the treatment of multiple sclerosis.
Mechanism of Action and Target Profile
Both this compound and Teriflunomide exert their therapeutic effects by inhibiting the enzymatic activity of DHODH.[1][2] This inhibition depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[3] Consequently, the proliferation of cells that rely heavily on the de novo pyrimidine synthesis pathway is arrested.[3]
This compound , also identified as Compound 133 in patent literature, is a potent biaryl amide derivative under investigation for its potential in treating Acute Myelogenous Leukemia (AML).[4] Its development is rooted in the observation that DHODH inhibition can drive differentiation and apoptosis in AML cells.[4]
Teriflunomide is the active metabolite of leflunomide and functions as a selective and reversible inhibitor of DHODH.[2] Its primary clinical application is in the management of relapsing forms of multiple sclerosis (MS), where it is believed to reduce the proliferation of activated T and B lymphocytes involved in the autoimmune attack on the central nervous system.[2]
Comparative Efficacy and Potency
Quantitative data on the inhibitory activity of both compounds against DHODH and their anti-proliferative effects on relevant cell lines are crucial for a direct comparison. The following tables summarize the available in vitro data.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | DHODH | Enzymatic Assay | Data contained in patent WO 2021/070132 A1 | [4] |
| Teriflunomide | DHODH | Enzymatic Assay | ~1000 | [5] |
| Compound | Cell Line | Assay Type | IC50 (nM) | Source |
| This compound | MOLM-13 | Cell Viability/Proliferation | Data contained in patent WO 2021/070132 A1 | [4] |
| Teriflunomide | MOLM-13 | Cell Viability/Proliferation | >10,000 | [6] |
| Activated T-cells | Proliferation Assay (CFSE) | 25,000 - 100,000 | [7] | |
| Microglia | Proliferation Assay | ~5,000 | [8][9] |
Note: Specific IC50 values for this compound are contained within patent WO 2021/070132 A1 and are not publicly disseminated in full. The available information indicates its high potency.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
DHODH Enzymatic Inhibition Assay
This protocol is a generalized procedure based on the 2,6-dichloroindophenol (DCIP) reduction method.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Test compounds (this compound, Teriflunomide) dissolved in DMSO
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the reaction buffer.
-
Add recombinant human DHODH to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Add CoQ10 and DCIP to the wells.
-
Initiate the enzymatic reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time curve.
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (Viability) Assay
This protocol describes a general method for assessing the anti-proliferative effects of the inhibitors on a cancer cell line (e.g., MOLM-13 for AML) using an MTT or MTS assay.[10][11]
Objective: To determine the IC50 of a test compound on the proliferation of a specific cell line.
Materials:
-
MOLM-13 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Teriflunomide) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the MOLM-13 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and Teriflunomide are both inhibitors of the critical metabolic enzyme DHODH, albeit with different development histories and primary therapeutic targets. While Teriflunomide is a well-characterized drug for multiple sclerosis with moderate in vitro potency, this compound is an emerging, highly potent inhibitor with potential applications in oncology, specifically AML. The provided data and protocols offer a foundational framework for researchers to conduct further comparative studies and explore the therapeutic potential of these and other DHODH inhibitors in various disease models. Direct, head-to-head experimental comparisons under identical conditions are warranted to definitively ascertain the relative potency and efficacy of these two compounds.
References
- 1. haematologica.org [haematologica.org]
- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009019604A3 - Delivery systems for solubilising water-insoluble pharmaceutical active ingredients - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MOLM-13 In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 11. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dhodh-IN-20: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste and not released into the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (chemically resistant) |
| Body Protection | Impervious clothing or lab coat |
| Respiratory Protection | Suitable respirator if dust or aerosols may be generated |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Procedure for this compound
This procedure applies to pure this compound (solid), solutions containing this compound, and empty containers.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management. This compound is a halogenated organic compound.[2][3]
-
Action: Designate a specific hazardous waste container for "Halogenated Organic Waste."[2][4] Do not mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams.[2][5]
Step 2: Container Selection and Labeling
The choice of container is crucial to prevent leaks and ensure safe storage.
-
Action: Use a chemically compatible container with a secure, leak-proof closure.[1] The original container, if in good condition, or a designated plastic carboy are suitable options.[5][6]
-
Labeling: Immediately upon adding the first waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound" (no abbreviations)[1]
-
A list of all constituents and their approximate concentrations.
-
Applicable hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
The date of waste accumulation.
-
Your name, department, and contact information.
-
Step 3: Waste Accumulation
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]
-
For Solid this compound: Carefully transfer the solid waste into the designated halogenated organic waste container, avoiding the creation of dust.
-
For this compound Solutions: Pour the solution into the designated liquid halogenated organic waste container.
-
For Contaminated Labware (e.g., pipette tips, gloves): Place these items in a sealed, labeled bag or container designated for solid hazardous waste.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[7] The rinseate must be collected and disposed of as hazardous waste in your halogenated organic waste container.[7] After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies.[7]
Step 4: Storage of Hazardous Waste
Proper storage of the waste container is essential to prevent accidents.
-
Action: Keep the hazardous waste container securely closed at all times, except when adding waste.[6][7] Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) within your laboratory.[5][6] The SAA should have secondary containment, such as a tray or tub, to contain any potential spills.[5]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Action: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your local regulations), contact your EHS office to schedule a pickup.[1][6] Do not transport hazardous waste yourself.[7]
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control the Spill: If safe to do so, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Dispose: Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling Dhodh-IN-20
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for handling the potent dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-20. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental risk.
Hazard Identification and Assessment
This compound is a potent inhibitor of the DHODH enzyme, which is critical for pyrimidine biosynthesis.[1][2] Due to its mechanism of action, it has the potential to inhibit tumor growth and is being researched for acute myelogenous leukemia.[1][3]
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[4]
Avoid inhalation, and contact with skin and eyes.[4] The formation of dust and aerosols should be prevented.[4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure during handling. The following table summarizes the required equipment based on the operational phase.
| Operational Phase | Task | Required PPE |
| Preparation & Handling | Weighing solid compound, preparing solutions, performing reactions. | Gloves: Chemical-resistant (Nitrile, double-gloved).Eye Protection: Safety goggles with side-shields.Lab Coat: Standard laboratory coat.Respiratory: Use only in a certified chemical fume hood or with appropriate exhaust ventilation.[4] |
| Spill & Cleanup | Managing spills of solid or liquid this compound. | Gloves: Heavy-duty chemical-resistant gloves.Eye Protection: Chemical splash goggles.Body: Impervious clothing or chemical-resistant apron.Respiratory: Suitable respirator if ventilation is inadequate or dust/aerosol is generated.[4] |
| Disposal | Packaging and handling waste. | Gloves: Chemical-resistant (Nitrile).Eye Protection: Safety goggles with side-shields.Lab Coat: Standard laboratory coat. |
A safety shower and eye wash station must be readily accessible in the work area.[4]
Standard Operating Procedure: Weighing and Solubilizing
This protocol outlines the step-by-step process for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriately sized vial with a screw cap
-
Pipettors and tips
-
Vortex mixer
Procedure:
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Place a disposable absorbent liner on the work surface.
-
Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Tare Balance: Place the weighing paper on the analytical balance and tare it.
-
Weigh Compound: Carefully transfer the desired amount of this compound powder from the storage container to the weighing paper using a clean spatula. Avoid generating dust.
-
Transfer to Vial: Carefully transfer the weighed powder into the labeled vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired concentration.
-
Dissolve: Secure the cap on the vial. Gently vortex the vial until the solid is completely dissolved.
-
Doff PPE: Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Storage: Store the resulting solution as recommended. For DMSO solutions, storage conditions are typically 2 weeks at 4°C or 6 months at -80°C.[1] The powder form should be stored at -20°C.[1]
-
Documentation: Record the preparation details, including the final concentration and date, in the laboratory notebook.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
